GP130 receptor agonist-1
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMQDIAPGOWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of GP130 Receptor Agonist Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Glycoprotein 130 (GP130) receptor agonists. It is designed for an audience with a strong background in cellular and molecular biology, offering a detailed exploration of the signaling cascades, quantitative aspects of receptor engagement, and the experimental methodologies used to elucidate these pathways.
Introduction to the GP130 Receptor
Glycoprotein 130 (GP130), also known as IL6ST, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing subunit for the Interleukin-6 (IL-6) family of cytokines.[1][2][3] This family includes a diverse range of cytokines such as IL-6, Interleukin-11 (IL-11), Leukemia Inhibitory Factor (LIF), Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CT-1).[1][2][3] These cytokines play pleiotropic roles in a myriad of biological processes, including immune responses, hematopoiesis, inflammation, and embryogenesis. The shared use of GP130 accounts for the functional redundancy observed among these cytokines.
The activation of GP130 signaling is a tightly regulated process initiated by the binding of a cytokine to its specific alpha-receptor subunit (e.g., IL-6Rα for IL-6) or, in some cases, directly to a receptor complex containing GP130. This initial binding event triggers the formation of a higher-order receptor complex, leading to the activation of intracellular signaling cascades.
Mechanism of GP130 Receptor Activation and Signal Transduction
The canonical mechanism of GP130 activation involves ligand-induced receptor dimerization or multimerization. For cytokines like IL-6 and IL-11, the ligand first binds to its specific α-receptor, and this complex then recruits a homodimer of GP130 to form a hexameric signaling complex.[4] Other cytokines, such as LIF and OSM, induce the formation of a heterodimer between GP130 and another related receptor subunit, like the LIF receptor (LIFR) or the OSM receptor (OSMR).[4][5]
Upon dimerization, the receptor-associated Janus kinases (JAKs), which are constitutively bound to the intracellular domain of GP130, are brought into close proximity. This proximity facilitates their trans-autophosphorylation and subsequent activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of GP130. These phosphorylated tyrosine residues serve as docking sites for various downstream signaling molecules, primarily the Signal Transducers and Activators of Transcription (STATs), particularly STAT3.
Once recruited to the phosphorylated GP130, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event leads to the dimerization of STAT proteins, which then translocate to the nucleus and act as transcription factors, modulating the expression of target genes involved in cell proliferation, differentiation, and survival.
Beyond the canonical JAK/STAT pathway, GP130 activation also triggers other important signaling cascades:
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) Pathway: This pathway is typically activated through the recruitment of the tyrosine phosphatase SHP2 to a specific phosphotyrosine motif on GP130. SHP2 activation leads to the activation of the Ras-Raf-MEK-ERK cascade, which is crucial for cell proliferation and differentiation.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also often initiated by SHP2 and is critical for promoting cell survival and inhibiting apoptosis.
The balance and interplay between these distinct signaling pathways ultimately determine the specific cellular response to a given GP130 agonist.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling cascades initiated by GP130 receptor agonists.
Caption: Canonical GP130 signaling pathways.
Quantitative Data on GP130 Agonist-Receptor Interactions
The binding affinity of a GP130 agonist to its receptor complex is a critical determinant of its biological activity. The following tables summarize available quantitative data for several key GP130 agonists. It is important to note that these values can vary depending on the experimental system, cell type, and measurement technique.
| Ligand | Receptor Component(s) | Binding Affinity (Kd) | Cell Type / System | Reference |
| Interleukin-6 (IL-6) | IL-6Rα (low affinity) | ~9 nM | Surface Plasmon Resonance | [4] |
| IL-6Rα (high affinity) | 25 pM | B-cell hybridomas | [6] | |
| IL-6Rα (low affinity) | 2.5 nM | B-cell hybridomas | [6] | |
| Leukemia Inhibitory Factor (LIF) | LIFRβ/gp130 complex (high affinity) | 50-100 pM | In vivo | [4] |
| LIFRβ | 3.10 nM | Surface Plasmon Resonance | [5] | |
| gp130 | 72.38 nM | Surface Plasmon Resonance | [5] | |
| Ciliary Neurotrophic Factor (CNTF) | CNTFRα/LIFRβ/gp130 complex (high affinity) | ~1 pM (10-12 M) | Neuronal cells | [7] |
| CNTFRα/LIFRβ/gp130 complex (low affinity) | ~1 nM (10-9 M) | Neuronal cells | [7] | |
| Oncostatin M (OSM) | gp130 | 22.69 nM | Surface Plasmon Resonance | [5] |
| LIFRβ | 43.79 nM | Surface Plasmon Resonance | [5] |
| Ligand | Biological Response | EC50 | Cell Line | Reference |
| IL-6 | Proliferation | 0.11 ng/ml | Ba/F3-IL-6R:gp130:OSMR | [8] |
| LIF | Proliferation | 0.08 ng/ml | Ba/F3-IL-6R:gp130:LIFR | [8] |
| OSM | Proliferation | 0.12 ng/ml | Ba/F3-IL-6R:gp130:OSMR | [8] |
| Engineered IL-6 (GIO-6) | Proliferation | 1.60 ng/ml | Ba/F3-IL-6R:gp130:OSMR | [8] |
| Engineered IL-6 (GIO-6) | Proliferation | 6.16 ng/ml | Ba/F3-IL-6R:gp130:LIFR | [8] |
Experimental Protocols
The elucidation of the GP130 signaling pathway has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments used to study GP130 receptor agonist mechanism of action.
Co-Immunoprecipitation to Demonstrate Receptor Dimerization
This protocol describes the co-immunoprecipitation of GP130 with its partner receptors (e.g., another GP130 molecule or LIFR/OSMR) following agonist stimulation.
Materials:
-
Cell line expressing tagged versions of the receptors of interest (e.g., HA-tagged GP130 and Myc-tagged LIFR)
-
GP130 agonist (e.g., LIF)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-HA antibody)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-Myc and anti-HA antibodies)
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with the GP130 agonist at the desired concentration and for the appropriate time (e.g., 100 ng/mL LIF for 15 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate a defined amount of protein (e.g., 500 µg - 1 mg) with the immunoprecipitating antibody (e.g., 1-2 µg of anti-HA antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against the tagged proteins (e.g., anti-Myc to detect the co-immunoprecipitated LIFR and anti-HA to confirm the immunoprecipitation of GP130).
-
Caption: Experimental workflow for Co-Immunoprecipitation.
Western Blotting for Phospho-STAT3 (Tyr705) and Phospho-ERK1/2 (Thr202/Tyr204)
This protocol outlines the detection of STAT3 and ERK phosphorylation as a measure of downstream GP130 signaling activation.
Materials:
-
Cell line responsive to GP130 agonists
-
GP130 agonist (e.g., IL-6)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Follow steps 1 and 2 from the Co-Immunoprecipitation protocol to prepare cell lysates from agonist-stimulated and control cells.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total STAT3) and a loading control.
-
Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein, normalized to the loading control.
-
Conclusion
The GP130 receptor system is a central hub for a diverse array of cytokine signals that are critical for cellular homeostasis and response to physiological challenges. A thorough understanding of its mechanism of action, from ligand binding and receptor activation to the intricate downstream signaling networks, is paramount for the development of novel therapeutics targeting diseases driven by aberrant GP130 signaling, such as chronic inflammatory conditions and cancer. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important signaling pathway.
References
- 1. The gp130 Receptor Cytokine Family: Regulators of Adipocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-6 Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the major pro-inflammatory interleukin-6-type cytokine receptor gp130 by antagonistic single domain antibodies [frontiersin.org]
- 4. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Unique Loop Structure in Oncostatin M Determines Binding Affinity toward Oncostatin M Receptor and Leukemia Inhibitory Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High- and low-affinity receptors for murine interleukin 6. Distinct distribution on B and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics of ciliary neurotrophic factor to sympathetic neurons and neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineered interleukin-6-derived cytokines recruit artificial receptor complexes and disclose CNTF signaling via the OSMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Signaling Pathways of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine
Disclaimer: Extensive research has not yet elucidated a specific, well-defined signaling pathway for N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine. However, its core structure, the 2-aminothiazole (B372263) scaffold, is a recognized pharmacophore present in numerous biologically active compounds.[1][2][3][4][5] This guide explores the potential signaling pathways of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine based on the known mechanisms of action of structurally related 2-aminothiazole derivatives. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine and the 2-Aminothiazole Scaffold
N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine is a synthetic organic compound featuring a central 2-aminothiazole ring substituted with a 4-fluorophenyl group at the amine and a phenyl group at position 4. The 2-aminothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2][4][5] Several clinically approved drugs, such as the anticancer agent Dasatinib, contain this core structure.[6] The biological activities of these derivatives stem from their ability to interact with various protein targets, thereby modulating key signaling pathways. This guide will focus on three such potential pathways relevant to the therapeutic areas where 2-aminothiazole derivatives have shown promise.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, the following signaling pathways represent plausible mechanisms of action for N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.
Anticancer Activity via Aurora Kinase Inhibition
Several N-phenyl-pyrimidin-2-amine derivatives containing a thiazole (B1198619) group have been identified as potent inhibitors of Aurora kinases A and B.[7] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[7][8][9][10]
Mechanism: Aurora kinases (AURKA and AURKB) play a vital role in centrosome separation, spindle assembly, and cytokinesis. Inhibition of these kinases disrupts mitotic progression, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[11] For instance, AURKA is involved in mitotic spindle dynamics, while AURKB is a key component of the chromosomal passenger complex that ensures correct chromosome segregation.[10][11] The inhibition of these kinases by small molecules typically occurs at the ATP-binding pocket.[11]
Below is a simplified diagram illustrating the central role of Aurora kinases in mitosis and the impact of their inhibition.
Antifungal Activity via Ergosterol (B1671047) Biosynthesis Inhibition
Thiazole derivatives have demonstrated antifungal properties, often by targeting the fungal-specific ergosterol biosynthesis pathway. A key enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that is the primary target for azole antifungal drugs.[12][13][14]
Mechanism: Sterol 14α-demethylase catalyzes the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane.[13] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[13][14][15] The mechanism involves the heterocyclic nitrogen of the inhibitor coordinating to the heme iron atom in the active site of the enzyme.[16]
The following diagram outlines the ergosterol biosynthesis pathway and the inhibitory action of compounds targeting sterol 14α-demethylase.
Antileishmanial Activity via Purine (B94841) Salvage Pathway Inhibition
Leishmania and other trypanosomatid parasites are incapable of de novo purine synthesis and rely entirely on a purine salvage pathway to acquire these essential building blocks from their host.[17] This metabolic dependency makes the enzymes of the salvage pathway attractive drug targets. One such enzyme is 5'-methylthioadenosine phosphorylase (MTAP), which is involved in both purine and polyamine metabolism.[17][18]
Mechanism: MTAP catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate. The adenine produced can then be converted into purine nucleotides required for DNA and RNA synthesis. Given the significant structural differences between the parasite and human MTAP enzymes, selective inhibition is a viable therapeutic strategy.[17][18] Inhibition of Leishmania MTAP would disrupt the parasite's ability to salvage adenine, thereby halting its proliferation.
The diagram below shows the role of MTAP in the Leishmania purine salvage pathway.
Quantitative Data for Related 2-Aminothiazole Derivatives
Table 1: Anticancer Activity of Phenylthiazole Analogs Data from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[19]
| Compound ID | Substitution on N-phenyl ring | Cell Line | IC₅₀ (µM) |
| 4c | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |
| 4b | 3-Nitro | SKNMC (Neuroblastoma) | 15.3 ± 1.12 |
| 4d | 2-Nitro | Hep-G2 (Hepatoma) | 11.6 ± 0.12 |
| Doxorubicin | (Reference Drug) | Hep-G2 (Hepatoma) | 5.8 ± 1.01 |
Table 2: Antifungal Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives Data from a study on novel thiazole derivatives.[20]
| Compound ID | Fungal Strain | MIC (µg/mL) |
| p2 | C. albicans | 6.25 |
| p3 | C. albicans | 6.25 |
| p4 | C. albicans | 12.5 |
| p6 | C. albicans | 12.5 |
| Fluconazole | C. albicans | 3.12 |
Table 3: Antileishmanial Activity of 4-phenyl-1,3-thiazol-2-amines Data from a study on scaffolds for new antileishmanial agents.
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) |
| Compound 6 | L. amazonensis promastigotes | 20.78 | 5.69 |
| Compound 3 | L. amazonensis promastigotes | 46.63 | 26.11 |
| Compound 4 | L. amazonensis promastigotes | 53.12 | 4.80 |
Experimental Protocols
The following sections provide generalized methodologies for key experiments relevant to the potential activities of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.
Protocol: In Vitro Kinase Assay (Luminescence-based)
This protocol describes a general method for measuring the activity of a kinase (e.g., Aurora Kinase) and the inhibitory effect of a test compound. It is based on the quantification of ADP produced, using a system like the ADP-Glo™ Kinase Assay.[21]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Aurora Kinase A)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the assay well.
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound dilutions or control (buffer with DMSO).
-
Add 10 µL of the kinase enzyme solution diluted in assay buffer to all wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Start the reaction by adding 5 µL of a mixture containing ATP and the kinase substrate to each well.[21] The final concentrations should be optimized, often near the Kₘ for ATP.
-
Mix and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a generalized version of the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.[22]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Test compound (e.g., N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine) dissolved in DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the test compound in RPMI medium directly in the 96-well plate. The typical concentration range is 0.03 to 64 µg/mL.
-
Each well should contain 100 µL of the diluted compound.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by using a microplate reader to measure turbidity (OD at 530 nm).
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control well.[22]
-
Conclusion
While the precise signaling pathway of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine remains to be fully characterized, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for hypothesizing its potential mechanisms of action. The inhibition of key enzymes such as Aurora kinases, sterol 14α-demethylase, and 5'-methylthioadenosine phosphorylase are plausible routes through which this compound and its analogs may exert their anticancer, antifungal, and antileishmanial activities. The experimental protocols detailed in this guide offer standardized methods for investigating these potential activities and elucidating the specific molecular interactions of this promising compound class. Further research is essential to validate these hypotheses and to fully understand the therapeutic potential of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. rjlbpcs.com [rjlbpcs.com]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Leishmania infantum 5'-Methylthioadenosine Phosphorylase presents relevant structural divergence to constitute a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Small Molecule GP130 Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological functions, signaling mechanisms, and therapeutic potential of small molecule agonists targeting the glycoprotein (B1211001) 130 (GP130) receptor. GP130, a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines, is a critical mediator of diverse physiological and pathological processes, including inflammation, hematopoiesis, and tissue regeneration. The development of small molecule agonists for GP130 represents a promising frontier in drug discovery, offering the potential for targeted therapeutic interventions in a range of diseases.
Core Concepts: GP130 Signaling
Glycoprotein 130 is a transmembrane protein that partners with other receptor subunits to bind IL-6 family cytokines, such as IL-6, leukemia inhibitory factor (LIF), and oncostatin M (OSM). Ligand binding induces the formation of receptor complexes, leading to the activation of intracellular signaling cascades. The two major pathways activated by GP130 are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the SHP2/Gab/MAPK pathway.[1] Dysregulation of these pathways is implicated in numerous diseases, including autoimmune disorders, cancer, and degenerative diseases.[2]
Small molecule GP130 agonists are designed to modulate these signaling pathways, often by promoting specific receptor conformations or downstream signaling events. This targeted approach aims to harness the therapeutic benefits of GP130 activation while minimizing potential adverse effects associated with broad cytokine stimulation.
Key Small Molecule GP130 Modulators
Several small molecule compounds have been identified and characterized for their ability to modulate GP130 signaling. These molecules exhibit diverse chemical structures and mechanisms of action, highlighting the broad potential for therapeutic intervention.
| Compound | Target | Reported Biological Activity | Therapeutic Area |
| RCGD 423 | GP130 | Promotes cartilage regeneration, reduces inflammation, activates STAT3 signaling.[3][4][5][6][7] | Osteoarthritis |
| SC144 | GP130 | Inhibits STAT3 phosphorylation, induces apoptosis in cancer cells.[8] | Ovarian Cancer, Pancreatic Cancer |
| LMT-28 | GP130 | Inhibits IL-6-induced STAT3 activation, alleviates inflammatory arthritis.[3][5][9][10] | Inflammatory Diseases |
| CX-011 (R805) | GP130 | Modulates degenerative and inflammatory signaling, reduces joint pain and inflammation.[1][2][4][11][12][13][14] | Osteoarthritis |
Signaling Pathways and Mechanisms of Action
Small molecule GP130 agonists can elicit their biological effects through the modulation of distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design and development of novel therapeutics.
JAK/STAT Pathway
The JAK/STAT pathway is a primary signaling cascade activated by GP130. Upon ligand binding and receptor dimerization, associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the intracellular domain of GP130. These phosphorylated sites serve as docking sites for STAT transcription factors, primarily STAT3.[15][16] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[16] This pathway is central to many of the regenerative and anti-inflammatory effects of GP130 activation.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Osteoarthritis: Experimental Drug May Help Reduce Symptoms [healthline.com]
- 3. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keck.usc.edu [keck.usc.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. keck.usc.edu [keck.usc.edu]
- 7. arthritisandinjurycare.com [arthritisandinjurycare.com]
- 8. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A GP130-Targeting Small Molecule, LMT-28, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Novel Small Molecule Modulator of the gp130 Receptor Shows Dose-dependent Therapeutic Efficacy in a Canine Model of Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 12. Potential osteoarthritis treatment moves to clinical trial after animal studies - HSC News [hscnews.usc.edu]
- 13. news-medical.net [news-medical.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Stat3 signaling regulates embryonic stem cell fate in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Role of GP130 Activation in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycoprotein 130 (GP130), a ubiquitously expressed transmembrane receptor, is a critical signaling component for the interleukin-6 (IL-6) family of cytokines. Activation of GP130-mediated signaling cascades has emerged as a significant pathway in promoting neuronal survival and modulating glial cell responses, positioning it as a promising therapeutic target for a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the core signaling pathways, quantitative experimental evidence, and detailed methodologies relevant to the study of GP130 in neuroprotection. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and therapeutically harness this pivotal neuroprotective mechanism.
The GP130 Receptor and its Ligands in the Nervous System
The GP130 receptor subunit is shared by a family of cytokines that includes interleukin-6 (IL-6), leukemia inhibitory factor (LIF), ciliary neurotrophic factor (CNTF), oncostatin M (OSM), interleukin-11 (IL-11), and cardiotrophin-1 (CT-1).[1][2] These cytokines play pleiotropic roles in the central nervous system (CNS), influencing neuronal survival, differentiation, and inflammatory responses.[2][3] Ligand binding to its specific alpha-receptor subunit induces the formation of a receptor complex that includes the homodimerization or heterodimerization of GP130, initiating intracellular signaling.[4]
Core Signaling Pathways in GP130-Mediated Neuroprotection
Activation of the GP130 receptor complex triggers three primary intracellular signaling cascades that are crucial for its neuroprotective effects: the JAK/STAT pathway, the Ras-MAPK pathway, and the PI3K/Akt pathway.[4]
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade downstream of GP130 activation.[5][6] Upon ligand-induced receptor dimerization, associated JAKs (Janus kinases) are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of GP130, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT1 and STAT3.[6] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate the transcription of target genes involved in cell survival and differentiation.[5][6]
Diagram: GP130-JAK/STAT Signaling Pathway
Caption: Canonical GP130-JAK/STAT signaling cascade.
The Ras-MAPK Pathway
The Ras-mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, is another important signaling axis activated by GP130. Upon GP130 phosphorylation, the tyrosine phosphatase SHP2 is recruited, which in turn can lead to the activation of the Ras-ERK pathway.[6] This pathway is known to play a role in neuronal differentiation and survival.[7]
Diagram: GP130-Ras-MAPK Signaling Pathway
References
- 1. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 4. brainxell.com [brainxell.com]
- 5. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational models of the JAK1/2-STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
The Influence of GP130 Receptor Agonists on AKT/ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate signaling mechanisms initiated by the activation of the Glycoprotein 130 (GP130) receptor, with a specific focus on the downstream phosphorylation and activation of the AKT and ERK signaling pathways. Activation of GP130, a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines, triggers a cascade of intracellular events crucial for a multitude of cellular processes including cell growth, proliferation, differentiation, and survival.[1] Dysregulation of this signaling nexus is implicated in various pathological conditions, making it a critical area of study for therapeutic intervention. This guide provides a comprehensive overview of the signaling cascade, quantitative data on agonist-induced activation, detailed experimental protocols for studying these pathways, and visual representations of the key processes.
Core Signaling Pathways
Upon ligand binding, such as by IL-6 or Oncostatin M (OSM), the GP130 receptor undergoes dimerization, leading to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of GP130, creating docking sites for various signaling proteins. This initiates at least two major downstream signaling cascades that culminate in the activation of AKT and ERK.[1]
The activation of the ERK/MAPK pathway is primarily mediated through the recruitment of the tyrosine phosphatase SHP2 to the phosphorylated GP130. SHP2, in turn, can activate the Ras-Raf-MEK-ERK cascade. Additionally, the adapter protein Grb2-associated binder 1 (GAB1) can be recruited and phosphorylated, further amplifying the signal to the ERK pathway.
The PI3K/AKT pathway is also engaged downstream of GP130 activation. This can occur through the GAB1 adapter protein, which, upon phosphorylation, recruits the p85 subunit of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of AKT.
Quantitative Analysis of GP130 Agonist-Induced Signaling
The activation of the AKT and ERK pathways by GP130 agonists is a dynamic process that is dependent on both the concentration of the agonist and the duration of stimulation. The following tables summarize representative quantitative data on the dose-dependent and time-course effects of a GP130 agonist, Leukemia Inhibitory Factor (LIF), on AKT phosphorylation in HT-22 cells, and a generalized representation of IL-6-induced ERK phosphorylation based on typical signaling kinetics.
Table 1: Dose-Dependent Activation of AKT by a GP130 Agonist
| Agonist Concentration (ng/mL) | Fold Increase in p-AKT (Ser473) |
| 0 (Control) | 1.0 |
| 10 | 2.5 |
| 50 | 4.8 |
| 100 | 5.2 |
Data is representative of typical findings and has been synthesized from graphical representations in cited literature for illustrative purposes.
Table 2: Time-Course of AKT Activation by a GP130 Agonist
| Time (minutes) | Fold Increase in p-AKT (Ser473) |
| 0 | 1.0 |
| 15 | 3.5 |
| 30 | 5.0 |
| 60 | 4.2 |
| 120 | 2.1 |
Data is representative of typical findings and has been synthesized from graphical representations in cited literature for illustrative purposes.
Table 3: Time-Course of ERK1/2 Activation by a GP130 Agonist
| Time (minutes) | Fold Increase in p-ERK1/2 (Thr202/Tyr204) |
| 0 | 1.0 |
| 5 | 6.5 |
| 15 | 4.0 |
| 30 | 2.5 |
| 60 | 1.5 |
Data is representative of typical findings and has been synthesized from graphical representations in cited literature for illustrative purposes.
Experimental Protocols
1. Western Blot Analysis of Phosphorylated AKT and ERK
This protocol outlines the steps for detecting the phosphorylation status of AKT and ERK in response to GP130 agonist stimulation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-22, MCF7) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal phosphorylation levels.
-
Treat cells with the GP130 receptor agonist at various concentrations for a dose-response experiment or with a fixed concentration for different time points for a time-course experiment.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and phosphorylated ERK (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total AKT, total ERK, and a housekeeping protein like GAPDH or β-actin.
-
2. Immunoprecipitation Kinase Assay for AKT and ERK
This assay measures the enzymatic activity of AKT and ERK.
-
Immunoprecipitation:
-
Prepare cell lysates as described in the Western Blot protocol.
-
Incubate the cell lysate with an antibody specific for total AKT or total ERK overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the beads in a kinase assay buffer containing a specific substrate for the kinase (e.g., GSK-3α for AKT, or myelin basic protein (MBP) for ERK) and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α or anti-phospho-MBP) to detect the kinase activity.
-
Visualizing the Signaling Network and Experimental Processes
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
References
In Vitro Activity Profile of GP130 Receptor Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro activity profile of GP130 Receptor Agonist-1, also identified as UCLA GP130 2 and N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine. The document details the agonistic effects of this small molecule on the Glycoprotein 130 (GP130) signaling pathway, a critical transducer for the interleukin-6 (IL-6) family of cytokines. This guide includes a summary of its known in vitro activities, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction to GP130 and its Agonist
Glycoprotein 130 (GP130) is a transmembrane protein that functions as a co-receptor and signal transducer for a variety of cytokines, including those in the IL-6 family. These cytokines play pivotal roles in regulating numerous physiological and pathological processes such as inflammation, hematopoiesis, and immune responses. The activation of GP130 initiates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.
This compound (UCLA GP130 2) is a small molecule agonist designed to activate the GP130 receptor, thereby mimicking the effects of its natural cytokine ligands. Understanding its in vitro activity is crucial for elucidating its mechanism of action and therapeutic potential.
In Vitro Activity Data
Currently, specific quantitative data such as EC50 or IC50 values for this compound are not widely available in publicly accessible literature. However, qualitative studies have demonstrated its agonistic activity on the GP130 pathway.
| Assay Type | Cell Line | Parameter Measured | Observed Effect | Reference |
| STAT3 Phosphorylation | SH-SY5Y | Phosphorylation of STAT3 at Tyr705 | Increased STAT3 phosphorylation |
Note: Further studies are required to determine the precise potency and efficacy (e.g., EC50) of this compound in various in vitro models.
Signaling Pathways
Activation of the GP130 receptor by an agonist like this compound triggers a cascade of intracellular signaling events. The two major pathways activated are the JAK/STAT and the MAPK/ERK pathways.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
STAT3 Phosphorylation Assay via Western Blot
This protocol details the steps to measure the phosphorylation of STAT3 in a cell line known to express the GP130 receptor, such as the human neuroblastoma cell line SH-SY5Y.
Objective: To determine if this compound induces the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (UCLA GP130 2)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify band intensities to determine the fold-change in STAT3 phosphorylation relative to the vehicle control.
-
Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of Ba/F3 cells stably expressing the human GP130 receptor (Ba/F3-gp130).
Objective: To determine if this compound can stimulate the proliferation of GP130-expressing cells.
Materials:
-
Ba/F3-gp130 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (UCLA GP130 2)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Wash Ba/F3-gp130 cells to remove any residual growth factors.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., a known GP130 cytokine like IL-6).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Measurement of Proliferation:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
If a dose-response is observed, an EC50 value can be calculated by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound has been identified as a small molecule agonist of the GP130 receptor, demonstrating the ability to activate downstream signaling pathways, notably the phosphorylation of STAT3. The provided protocols offer a framework for the in vitro characterization of this and similar compounds. Further quantitative analysis is necessary to fully elucidate its potency and efficacy, which will be critical for its potential development as a therapeutic agent.
Structural Basis for GP130 Receptor Agonist-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1] This family plays a critical role in a wide array of biological processes, including immune responses, hematopoiesis, and inflammation.[2][3] The activation of gp130 initiates intracellular signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][4] Given its central role in cellular signaling, gp130 has emerged as a significant therapeutic target. While the structural basis of gp130 activation by its natural cytokine ligands is well-characterized, there is growing interest in the development of small-molecule agonists that can modulate gp130 signaling for therapeutic benefit.
This technical guide provides an in-depth overview of the structural basis for the binding of GP130 receptor agonist-1 , a small-molecule agonist also known as UCLA GP130 2 . This compound has been identified as a potent, brain-penetrant, and orally active agonist of the gp130 receptor, exhibiting neuroprotective effects. This guide will detail the available data on its binding mechanism, the experimental protocols used for its characterization, and the signaling pathways it modulates.
This compound: Compound Profile
This compound (UCLA GP130 2) is a novel small molecule that has been shown to mimic the neuroprotective effects of humanin (B1591700) by activating the gp130 receptor.[5]
| Identifier | Value |
| Common Name | This compound |
| Synonym | UCLA GP130 2 |
| CAS Number | 339303-87-6 |
| Molecular Formula | C₁₅H₁₁FN₂S |
| Molecular Weight | 270.32 g/mol |
| SMILES | FC1=CC=C(NC2=NC(C3=CC=CC=C3)=CS2)C=C1 |
Structural Basis of Binding
Current evidence suggests that this compound acts as a humanin mimetic, binding to the D4-D5 domains of the gp130 receptor.[5] This is a distinct binding site from the cytokine-binding domains (D1-D3) utilized by the natural IL-6 family of cytokine ligands. The D4-D6 region of gp130 consists of three fibronectin type III (FNIII) domains that are crucial for receptor dimerization and proper orientation for signal transduction. The interface between the D4 and D5 domains, in particular, forms an acute bend in the gp130 structure, which is thought to be critical for bringing the intracellular domains into proximity for the activation of associated Janus kinases (JAKs).
While a co-crystal structure of this compound with the gp130 D4-D5 domains is not yet publicly available, computational modeling and structure-activity relationship studies are the likely methods used to hypothesize its binding mode. The binding of this small molecule to the D4-D5 region likely induces a conformational change that mimics the effect of cytokine-mediated receptor dimerization, leading to the activation of downstream signaling pathways.
Signaling Pathway Activation
This compound has been demonstrated to activate key downstream signaling pathways associated with gp130 activation. This includes the phosphorylation of STAT3, a hallmark of canonical gp130 signaling, as well as the activation of the PI3K/AKT and MAPK/ERK pathways.
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Quantitative Data
The following table summarizes the reported biological activity of this compound.
| Assay | Cell Line | Effect | Reported Value |
| STAT3 Phosphorylation | SH-SY5Y cells | 2-fold increase within 10 minutes | - |
| AKT Phosphorylation (Thr308) | SH-SY5Y cells & primary cortical neurons | Increased phosphorylation | - |
| ERK1/2 Phosphorylation (Thr202/Tyr204) | SH-SY5Y cells & primary cortical neurons | Increased phosphorylation | - |
| In vivo Brain Cmax (30 mg/kg, oral) | Mice | - | 156 ng/g (0.57 µM) |
| In vivo Brain Cmax (10 mg/kg, SQ) | Mice | - | 161 ng/g |
Note: Specific quantitative binding affinity data (e.g., Kd) for the interaction of this compound with GP130 is not currently available in the public domain.
Experimental Protocols
Synthesis of this compound (UCLA GP130 2)
Experimental Workflow for Agonist Characterization
Caption: Workflow for characterizing this compound.
In Vitro Phosphorylation Assays
-
Cell Culture: SH-SY5Y neuroblastoma cells or primary cortical neurons are cultured in appropriate media and conditions. For experiments, cells are often serum-starved to reduce basal signaling.
-
Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for specific time points (e.g., 10 minutes for STAT3 phosphorylation).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705), phosphorylated AKT (Thr308), phosphorylated ERK1/2 (Thr202/Tyr204), and their corresponding total protein antibodies.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
This compound represents a promising small-molecule tool for the study of gp130 signaling and a potential therapeutic lead, particularly for neurodegenerative disorders. Its unique proposed binding site on the D4-D5 domains distinguishes it from the natural cytokine ligands and opens new avenues for the allosteric modulation of gp130 activity.
Further research is required to fully elucidate the structural basis of its binding. High-resolution structural studies, such as co-crystallography of the agonist with the gp130 D4-D5 domains or cryo-electron microscopy of the full-length receptor in the presence of the agonist, would provide definitive insights into its mechanism of action. Additionally, detailed quantitative binding studies and a broader profiling of its effects on various cell types will be crucial for its further development as a therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural insights into the assembly of gp130 family cytokine signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structures of complete extracellular assemblies of type I and type II Oncostatin M receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols: GP130 Receptor Agonist-1 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycoprotein (B1211001) 130 (gp130) receptor is a critical signaling transducer for the interleukin-6 (IL-6) family of cytokines, playing a pivotal role in a myriad of cellular processes including inflammation, immune responses, and hematopoiesis.[1] Dysregulation of gp130 signaling is implicated in various diseases, making it a key target for therapeutic development. This document provides detailed protocols for utilizing a potent GP130 receptor agonist, Hyper-IL-6, in cell culture experiments to investigate downstream signaling pathways. Hyper-IL-6 is a fusion protein of IL-6 and the soluble IL-6 receptor, which allows for the potent activation of gp130 on a wide range of cells, including those that do not express the membrane-bound IL-6 receptor.[2][3]
These protocols are designed to guide researchers in accurately assessing the activation of key downstream signaling molecules, namely STAT3 and ERK, in response to gp130 engagement. The methodologies provided include cell line selection and maintenance, agonist stimulation, and quantitative analysis of protein phosphorylation using Western blotting and flow cytometry.
GP130 Signaling Pathways
Upon binding of an agonist like Hyper-IL-6, the gp130 receptor homodimerizes, leading to the activation of associated Janus kinases (JAKs).[1] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of gp130. These phosphorylated sites serve as docking stations for downstream signaling molecules, initiating several key pathways:
-
JAK/STAT Pathway: Primarily, Signal Transducer and Activator of Transcription 3 (STAT3) is recruited to the phosphorylated gp130, where it is itself phosphorylated by JAKs. Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes.[4]
-
Ras/MAPK (ERK) Pathway: The tyrosine phosphatase SHP2 is recruited to a different phosphotyrosine site on gp130.[5][6] This leads to the activation of the Ras-Raf-MEK-ERK cascade, resulting in the phosphorylation of Extracellular signal-regulated kinase (ERK).
-
PI3K/Akt Pathway: The activation of SHP2 can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
The interplay between these pathways dictates the ultimate cellular response to gp130 activation.
Caption: GP130 Receptor Signaling Pathways.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying GP130 signaling. Below are two commonly used cell lines with differing characteristics:
| Cell Line | Description | GP130 Expression | IL-6R Expression | Recommended Use |
| Ba/F3-gp130 | Murine pro-B cell line stably transfected to express human gp130.[7][8] Dependent on IL-3 for survival and proliferation.[9] | High | None | Proliferation assays in response to Hyper-IL-6.[8][10][11] |
| HepG2 | Human hepatoma cell line.[2][3][12][13][14] | Endogenous | Endogenous | Investigating endogenous gp130 signaling and downstream gene expression.[2][3][13] |
Culture Conditions:
-
Ba/F3-gp130 Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3. Maintain cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
HepG2 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain as an adherent culture.
GP130 Agonist Stimulation Workflow
The following diagram outlines the general workflow for stimulating cells with a GP130 agonist and subsequent analysis.
Caption: General Experimental Workflow.
Protocol 1: Analysis of STAT3 and ERK Phosphorylation by Western Blot
This protocol details the detection of phosphorylated STAT3 (Tyr705) and ERK1/2 (Thr202/Tyr204) in HepG2 cells following stimulation with Hyper-IL-6.
Materials:
-
HepG2 cells
-
Hyper-IL-6 (human, recombinant)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin (Loading Control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Aspirate the growth medium and replace it with serum-free DMEM.
-
Incubate for 16-24 hours.[2]
-
-
Hyper-IL-6 Stimulation:
-
Prepare a stock solution of Hyper-IL-6 in sterile PBS.
-
For a dose-response experiment, stimulate cells with increasing concentrations of Hyper-IL-6 (e.g., 0, 1, 10, 50, 100 ng/mL) for 15-30 minutes.
-
For a time-course experiment, stimulate cells with a fixed concentration of Hyper-IL-6 (e.g., 20 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Troubleshooting Western Blots:
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Antibody concentration too low | Optimize primary and secondary antibody concentrations. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Protein degradation | Use fresh lysates and always include protease inhibitors. |
| Antibody cross-reactivity | Use a more specific antibody or perform a negative control with an isotype-matched antibody. |
Protocol 2: Analysis of STAT3 Phosphorylation by Flow Cytometry
This protocol allows for the quantitative analysis of STAT3 phosphorylation at the single-cell level.
Materials:
-
Cells of interest (e.g., HepG2 or Ba/F3-gp130)
-
Hyper-IL-6
-
Cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies:
-
Alexa Fluor 647 anti-phospho-STAT3 (Tyr705)
-
PE anti-STAT3 (total)
-
-
Flow cytometer
Procedure:
-
Cell Preparation and Stimulation:
-
Culture and serum-starve cells as described in Protocol 1.
-
Stimulate cells with Hyper-IL-6 as required for the experiment.
-
-
Fixation and Permeabilization:
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending in Fixation Buffer and incubating for 10-15 minutes at room temperature.
-
Wash the cells once with PBS.
-
Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in PBS for analysis on a flow cytometer.
-
Acquire data and perform analysis using appropriate software.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC).
-
Analyze the fluorescence intensity of phospho-STAT3 and total STAT3 within the gated population.
-
-
Protocol 3: Ba/F3-gp130 Proliferation Assay
This assay measures the ability of Hyper-IL-6 to induce the proliferation of Ba/F3-gp130 cells, which is dependent on gp130 signaling.[8][9][10][11]
Materials:
-
Ba/F3-gp130 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Murine IL-3
-
Hyper-IL-6
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Wash Ba/F3-gp130 cells three times with PBS to remove any residual IL-3.
-
Resuspend the cells in RPMI-1640 with 10% FBS at a density of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.[10]
-
Prepare serial dilutions of Hyper-IL-6 in culture medium.
-
Add 100 µL of the Hyper-IL-6 dilutions to the respective wells. Include a negative control (medium only) and a positive control (10 ng/mL IL-3).
-
-
Incubation:
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (wells with medium only).
-
Plot the absorbance values against the concentration of Hyper-IL-6 and determine the EC50 value.
-
Quantitative Data Summary
The following tables provide representative quantitative data for GP130 signaling experiments.
Table 1: Dose-Response of Hyper-IL-6 on STAT3 Phosphorylation in HepG2 Cells
| Hyper-IL-6 (ng/mL) | p-STAT3 / Total STAT3 Ratio (Fold Change vs. Unstimulated) |
| 0 | 1.0 |
| 1 | 3.5 ± 0.4 |
| 10 | 8.2 ± 0.9 |
| 50 | 12.5 ± 1.5 |
| 100 | 12.8 ± 1.3 |
| Data are representative and may vary between experiments. |
Table 2: Time-Course of ERK Phosphorylation in HepG2 Cells Stimulated with 20 ng/mL Hyper-IL-6
| Time (minutes) | p-ERK / Total ERK Ratio (Fold Change vs. 0 min) |
| 0 | 1.0 |
| 5 | 4.8 ± 0.6 |
| 15 | 3.5 ± 0.4 |
| 30 | 2.1 ± 0.3 |
| 60 | 1.2 ± 0.2 |
| Data are representative and may vary between experiments. |
Table 3: IC50 Values of Inhibitors on GP130 Signaling
| Inhibitor | Target | Assay | Cell Line | IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | STAT3 Phosphorylation | Various | 2.8 - 3.3 |
| Tofacitinib | Pan-JAK | STAT3 Phosphorylation | Various | 1 - 112 |
| Baricitinib | JAK1/JAK2 | STAT3 Phosphorylation | Various | 5.7 - 5.9 |
| SHP099 | SHP2 | ERK Phosphorylation | Various | ~50 |
| IC50 values are approximate and can vary depending on the specific assay conditions. |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate GP130 receptor signaling in cell culture. By utilizing the potent agonist Hyper-IL-6 and employing robust analytical methods such as Western blotting and flow cytometry, scientists can effectively dissect the roles of the JAK/STAT and Ras/MAPK pathways in various biological contexts. This will ultimately facilitate the discovery and development of novel therapeutics targeting the GP130 signaling axis.
References
- 1. Signaling mechanisms through gp130: a model of the cytokine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response to IL-6 trans- and IL-6 classic signalling is determined by the ratio of the IL-6 receptor α to gp130 expression: fusing experimental insights and dynamic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-6 (IL-6) receptor/IL-6 fusion protein (Hyper IL-6) effects on the neonatal mouse brain: possible role for IL-6 trans-signaling in brain development and functional neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Dissection of signaling cascades through gp130 in vivo: reciprocal roles for STAT3- and SHP2-mediated signals in immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP2-mediated signaling cascade through gp130 is essential for LIF-dependent I CaL, [Ca2+]i transient, and APD increase in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interaction between heat shock and interleukin 6 stimulation in the acute-phase response of human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-century.us [e-century.us]
Application Notes and Protocols: In Vivo Dosing Guide for a GP130 Receptor Agonist in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycoprotein (B1211001) 130 (gp130) receptor is a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. This receptor plays a pivotal role in a multitude of cellular processes, including inflammation, immune response, hematopoiesis, and cell survival.[1][2][3] Consequently, gp130 has emerged as a significant therapeutic target for a range of diseases. Agonists of the gp130 receptor hold promise for conditions where enhanced gp130 signaling is beneficial.
These application notes provide a comprehensive guide for the in vivo administration of a representative small molecule gp130 receptor agonist, referred to here as GP130 Receptor Agonist-1 (N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine), in mouse models. The document includes detailed protocols for dosing, pharmacokinetic analysis, and efficacy evaluation in relevant disease models, alongside a depiction of the associated signaling pathway and experimental workflows.
GP130 Signaling Pathway
Activation of the gp130 receptor by its ligands initiates a cascade of intracellular signaling events. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the Ras/mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[4][5] These pathways collectively regulate gene expression and cellular function.
Figure 1: Simplified GP130 signaling cascade.
Quantitative Data Summary
The following tables summarize the dosing information for this compound and related compounds used in murine studies.
Table 1: Dosing Parameters for this compound
| Parameter | Details |
| Compound | This compound (N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine) |
| Mouse Strain | To be determined based on the experimental model (e.g., C57BL/6) |
| Administration Route | Oral (gavage) or Subcutaneous (SQ) injection |
| Dosage | 10 or 30 mg/kg (Oral); 10 mg/kg (SQ) |
| Vehicle | 5% Propylene Glycol, 35% TPGS, 60% PEG400 (for oral gavage of similar compounds) |
| Frequency | To be determined based on pharmacokinetic data and study design (e.g., once daily) |
Table 2: Dosing of Other GP130 Modulators in Mice
| Compound | Model | Dose | Route | Reference |
| SC144 (Inhibitor) | Cardiac Development | 20 mg/kg daily | SQ | --INVALID-LINK-- |
| sgp130Fc (Antagonist) | Stroke (MCAO) | 1 mg/kg (single dose, then twice weekly) | IP | --INVALID-LINK-- |
| Hyper-IL-6 (Agonist) | Acute Phase Response | 0.004 - 4 µ g/mouse | IP | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound
This protocol is adapted from studies on 2-aminothiazole (B372263) derivatives.
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% Propylene Glycol, 35% TPGS, 60% PEG400)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Anesthetic (e.g., isoflurane)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation: Acclimatize mice for at least one week. Fast mice for 4 hours before dosing, with water available ad libitum.
-
Dosing: Prepare a stock solution of this compound in the vehicle. Administer a single dose (e.g., 30 mg/kg) via oral gavage.
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), euthanize a cohort of mice (n=3 per time point).
-
Collect blood via cardiac puncture into anticoagulant tubes.
-
Perfuse the mice with saline and collect the brain tissue.
-
Sample Processing: Centrifuge the blood to separate plasma. Store plasma and brain samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
Protocol 2: Evaluation of this compound in a Neuropathic Pain Model
This protocol is based on the spared nerve injury (SNI) model.
Objective: To assess the efficacy of this compound in alleviating mechanical hypersensitivity in a mouse model of neuropathic pain.
Materials:
-
This compound
-
Vehicle
-
8-10 week old male mice
-
Surgical instruments
-
Anesthetic
-
Von Frey filaments for behavioral testing
Procedure:
-
SNI Surgery: Anesthetize the mouse. Expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Dosing: Begin daily administration of this compound (e.g., 10 or 30 mg/kg, oral) or vehicle, starting 24 hours after surgery.
-
Behavioral Testing: Measure mechanical withdrawal thresholds using von Frey filaments at baseline (before surgery) and at regular intervals post-surgery (e.g., days 3, 7, 14, 21).
-
Tissue Collection: At the end of the study, collect dorsal root ganglia (DRG) and spinal cord tissue for molecular analysis (e.g., qPCR, Western blot) of markers related to GP130 signaling and neuropathic pain.
Protocol 3: Evaluation of this compound in a Cardiac Hypertrophy Model
This protocol involves continuous activation of GP130 signaling, which can be mimicked by chronic agonist administration.
Objective: To determine the effect of sustained GP130 activation by an agonist on the development of cardiac hypertrophy.
Materials:
-
This compound
-
Vehicle
-
8-10 week old male mice
-
Echocardiography equipment
-
Histology reagents (e.g., hematoxylin (B73222) and eosin, Masson's trichrome)
Procedure:
-
Dosing: Administer this compound or vehicle daily for an extended period (e.g., 4-8 weeks).
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the hearts.
-
Gravimetry: Measure heart weight to body weight ratio.
-
Histology: Fix the hearts in formalin, embed in paraffin, and section for H&E staining (to measure cardiomyocyte size) and Masson's trichrome staining (to assess fibrosis).
-
Molecular Analysis: Analyze heart tissue for markers of hypertrophy (e.g., ANP, BNP) and GP130 signaling activation (e.g., pSTAT3).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vivo evaluation of a GP130 receptor agonist.
Figure 2: General workflow for preclinical testing.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Continuous activation of gp130, a signal-transducing receptor component for interleukin 6-related cytokines, causes myocardial hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and functional evidence for gp130/IL6ST-induced transient receptor potential ankyrin 1 upregulation in uninjured but not injured neurons in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GP130 Receptor Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing subunit for the interleukin-6 (IL-6) family of cytokines. This family, which includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1), plays a pivotal role in a myriad of cellular processes including inflammation, hematopoiesis, and neural development. The activation of gp130-mediated signaling cascades is initiated by the binding of a cytokine to its specific α-receptor, leading to the formation of a higher-order signaling complex with gp130. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphotyrosine sites serve as docking stations for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 3 (STAT3), and also activate the Ras-mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[1]
GP130 receptor agonist-1 is a potent, brain-penetrant, and orally active small molecule that activates the gp130 receptor, thereby mimicking the effects of the natural cytokine ligands.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) and its application in cell-based assays.
Data Presentation
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁FN₂S | TargetMol |
| Molecular Weight | 270.32 g/mol | TargetMol |
| Appearance | Solid | Sigma-Aldrich[3] |
| Solubility in DMSO | 55 mg/mL (203.46 mM) with sonication; 100 mg/mL (369.93 mM) with ultrasound | TargetMol[4], MedchemExpress[2] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | MedchemExpress[2] |
| Storage of DMSO Stock Solution | -80°C for 6 months; -20°C for 1 month | MedchemExpress[2] |
In Vitro Biological Activity
| Cell Line | Assay | Observed Effect | Concentration | Reference |
| J774.A1 | Antileishmanial activity | IC₅₀ > 100 µM | > 100 µM | MedchemExpress[2] |
| SH-SY5Y | STAT3 Phosphorylation (Tyr705) | 2-fold increase within 10 minutes | Not specified | MedchemExpress[2] |
| SH-SY5Y & Primary Cortical Neurons | AKT Phosphorylation (Thr308) & ERK1/2 Phosphorylation (Thr202/Tyr204) | Increased phosphorylation in serum-free media | Not specified | MedchemExpress[2] |
| Pancreatic Ductal Adenocarcinoma (PANC-1, PK-1) | Cell Viability (3D culture) | Significant decrease | 1.23 µM (of a gp130 inhibitor, SC144) | [1] |
| Myeloid Leukemia (M1) | Differentiation and Growth Arrest | STAT3 activation is critical | Not specified | [5][6] |
| Pheochromocytoma (PC12) | Neuronal Differentiation | Induced by IL-6/sIL-6R activation of gp130 | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial of the agonist to ensure all the powder is collected at the bottom.
-
Reconstitution:
-
Carefully open the vial in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the volume of DMSO as calculated based on the amount of agonist in the vial). It is recommended to use newly opened DMSO as it is hygroscopic.[2]
-
For concentrations up to 100 mg/mL, sonication in an ultrasonic bath may be required to fully dissolve the compound.[2]
-
-
Homogenization: Vortex the solution gently until the agonist is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Protocol 2: In Vitro Cell-Based Assay for GP130 Activation
This protocol provides a general framework for assessing the activity of this compound in a cell-based assay by measuring the phosphorylation of downstream signaling proteins like STAT3.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Serum Starvation: The day of the experiment, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
Agonist Treatment:
-
Prepare serial dilutions of the this compound in serum-free medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (serum-free medium with the same final concentration of DMSO).
-
Add the diluted agonist to the cells and incubate for the desired time (e.g., 10 minutes for STAT3 phosphorylation).[2]
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal loading.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound signaling pathway.
References
- 1. Gp130-Mediated STAT3 Activation Contributes to the Aggressiveness of Pancreatic Cancer through H19 Long Non-Coding RNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of an interferon-gamma Stat3 response in nerve cells by pre-treatment with gp130 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. STAT3 activation is a critical step in gp130-mediated terminal differentiation and growth arrest of a myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 activation is a critical step in gp130-mediated terminal differentiation and growth arrest of a myeloid cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of gp130 by IL-6/soluble IL-6 receptor induces neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GP130 Receptor Agonists in Primary Cortical Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glycoprotein (B1211001) 130 (gp130) receptor is a critical signaling component for a family of cytokines that play pivotal roles in the nervous system. These cytokines, including Leukemia Inhibitory Factor (LIF) and Interleukin-6 (IL-6), are involved in a wide array of neuronal processes such as survival, differentiation, and regeneration. Activation of the gp130 receptor typically triggers intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK/ERK) pathways. Consequently, gp130 agonists are of significant interest for their therapeutic potential in neurodegenerative diseases and nerve injury.
This document provides detailed application notes and protocols for studying the effects of a representative gp130 receptor agonist, Leukemia Inhibitory Factor (LIF), on primary cortical neuron cultures. The protocols cover essential techniques from primary neuron isolation to the assessment of cell viability, signal transduction, and neurite outgrowth.
Key Applications and Expected Outcomes
-
Neuroprotection: GP130 activation is known to confer neuroprotective effects. For instance, LIF has been demonstrated to protect primary cortical neurons from ischemic damage by upregulating antioxidant enzymes like superoxide (B77818) dismutase 3 (SOD3).
-
Neuronal Differentiation and Neurite Outgrowth: GP130 signaling can influence neuronal differentiation and promote the extension of neurites, a crucial process in neural development and regeneration.
-
Signal Transduction Analysis: The molecular mechanisms underlying the effects of gp130 agonists can be elucidated by examining the phosphorylation and activation of key signaling proteins such as STAT3 and ERK.
Data Presentation
The following tables summarize quantitative data on the effects of the gp130 agonist LIF on primary neurons.
Table 1: Neuroprotective Effect of LIF on Primary Cortical Neurons Subjected to Oxygen-Glucose Deprivation (OGD)
| Treatment Group | LDH Release (% of OGD Control) | Caspase-3 Activation (% of OGD Control) | SOD3 mRNA Expression (Fold Change vs. Control) |
| Normoxia Control | Not Applicable | Not Applicable | 1.0 |
| OGD + Vehicle (PBS) | 100% | 100% | 1.5 |
| OGD + LIF (200 ng/mL) | 65% | 58% | 4.2* |
Data are representative and compiled from findings reported in scientific literature, indicating a significant reduction in cell death markers and an increase in the expression of the antioxidant enzyme SOD3 with LIF treatment.
Table 2: Dose-Dependent Effect of LIF on Neurite Outgrowth in Primary Sensory Neurons
| LIF Concentration | Mean Neurite Length (µm) | % Increase in Neurite Length |
| 0 pg/mL (NGF alone) | 249 | 0% |
| 10 pg/mL | 312 | 25% |
| 100 pg/mL | 428 | 72% |
| 1 ng/mL | 435 | 75% |
| 10 ng/mL | 440* | 77% |
Data are adapted from studies on primary sensory neurons, which are known to respond to LIF in a similar manner to cortical neurons regarding neurite promotion. The asterisk denotes a significant increase compared to the control group.
Signaling Pathways and Experimental Workflows
GP130 Signaling Pathway
The binding of a GP130 agonist, such as LIF, to its receptor complex initiates the activation of intracellular signaling cascades. The diagram below illustrates the primary pathways involved.
Experimental Workflow for Primary Cortical Neuron Culture and Analysis
The following diagram outlines the general workflow for isolating, culturing, and analyzing primary cortical neurons treated with a GP130 agonist.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Cortical Neurons
This protocol describes the isolation of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 medium
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain and DNase I
-
Poly-D-lysine and Laminin (B1169045)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Prepare coated cultureware: Coat plates/coverslips with 10 µg/mL poly-D-lysine overnight at 37°C, wash three times with sterile water, and then coat with 2 µg/mL laminin for at least 2 hours at 37°C before use.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care guidelines. Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.
-
Cortical Isolation: Under a dissecting microscope, decapitate the embryos and remove the brains. Isolate the cerebral cortices by carefully peeling away the meninges.
-
Enzymatic Digestion: Transfer the cortices to a 15 mL tube containing papain solution (e.g., 20 units/mL) with DNase I (e.g., 100 units/mL) and incubate at 37°C for 20-30 minutes.
-
Mechanical Dissociation: Stop the digestion by adding an equal volume of DMEM/F-12 with 10% fetal bovine serum. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in pre-warmed Neurobasal complete medium. Count viable cells using a hemocytometer and trypan blue exclusion.
-
Culture: Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated cultureware. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Maintenance: After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal complete medium. Repeat this half-medium change every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cortical neurons in a 96-well plate
-
GP130 agonist (e.g., LIF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Treatment: Treat the mature primary cortical neurons (DIV 7-10) with various concentrations of the GP130 agonist for the desired duration (e.g., 24-48 hours). Include appropriate vehicle controls.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of the GP130 agonist on cell viability.
Protocol 3: Analysis of STAT3 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated STAT3 (p-STAT3), a key downstream target of GP130 signaling.
Materials:
-
Primary cortical neurons cultured in 6-well plates
-
GP130 agonist (e.g., LIF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and an antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat mature neurons with the GP130 agonist for a short duration (e.g., 15-30 minutes) to observe acute signaling events. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and then to the loading control.
Protocol 4: Assessment of Neurite Outgrowth by Immunocytochemistry
This protocol allows for the visualization and quantification of neurite outgrowth using a neuronal marker.
Materials:
-
Primary cortical neurons cultured on coverslips
-
GP130 agonist (e.g., LIF)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-MAP2 (a dendritic marker)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Treatment and Fixation: Treat mature neurons with the GP130 agonist for 48-72 hours. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes and then block with 5% goat serum for 1 hour.
-
Antibody Staining: Incubate the coverslips with the primary anti-MAP2 antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the coverslips and mount them onto glass slides. Acquire images using a fluorescence microscope.
-
Data Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length and branching.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of GP130 receptor agonists on primary cortical neurons. By utilizing these methods, scientists can effectively assess the neuroprotective, neurogenic, and signaling properties of novel compounds targeting the GP130 pathway, thereby advancing the development of new therapies for neurological disorders.
Application Notes and Protocols: GP130 Receptor Agonist-1 for NMDA-Induced Neurotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key mechanism underlying neuronal death in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal injury.[1] Excessive stimulation of NMDA receptors leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in apoptosis.[1]
The glycoprotein (B1211001) 130 (gp130) receptor, a shared signal transducer for the interleukin-6 (IL-6) family of cytokines, has emerged as a promising target for neuroprotective strategies.[3][4] Activation of gp130 initiates several downstream signaling pathways, including the JAK/STAT, Ras/ERK, and PI3K/Akt pathways, which are known to promote cell survival, growth, and differentiation.[3]
GP130 Receptor Agonist-1 is a potent, brain-penetrant, and orally active agonist of the gp130 receptor.[5] It has demonstrated neuroprotective effects against NMDA-induced neurotoxicity, making it a valuable research tool for investigating neuroprotective mechanisms and for the development of novel therapeutic agents.[5] These application notes provide a detailed protocol for utilizing this compound in an in vitro NMDA-induced neurotoxicity assay using primary cortical neurons.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line/Neuron Type | Parameter Measured | Agonist Concentration/Time | Observed Effect | Reference |
| SH-SY5Y cells | pSTAT3 (Tyr705) | Not specified | 2-fold increase within 10 min | [5] |
| Primary hippocampal neurons | pSTAT3 | Not specified | Below detection levels | [5] |
| SH-SY5Y cells (serum-free) | pAKT (Thr308) | Not specified | Increase | [5] |
| SH-SY5Y cells (serum-free) | pERK1/2 (Thr202/Tyr204) | Not specified | Increase | [5] |
| Primary cortical neurons | pAKT (Thr308) | Not specified | Increase | [5] |
| Primary cortical neurons | pERK1/2 (Thr202/Tyr204) | Not specified | Increase | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dosing Route | Dose | Time Post-Dose (h) | Brain Cmax (ng/g) | Brain Cmax (µM) | Brain to Plasma Ratio | Reference |
| Oral | 30 mg/kg | 2 | 156 | 0.57 | ~4:1 | [5] |
| Subcutaneous (SQ) | 10 mg/kg | 2 | 161 | Not specified | ~7.5:1 | [5] |
Signaling Pathways
The neuroprotective effects of this compound are mediated through the activation of specific intracellular signaling cascades, while NMDA-induced neurotoxicity involves a distinct, damaging pathway.
Caption: this compound Signaling Pathway.
Caption: NMDA-Induced Neurotoxicity Pathway.
Experimental Protocols
This section outlines a detailed methodology for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures.
Materials and Reagents
-
This compound (MedchemExpress, Cat. No. HY-112173 or equivalent)
-
N-methyl-D-aspartate (NMDA) (Sigma-Aldrich, Cat. No. M3262 or equivalent)
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates (e.g., 96-well plates)
-
Neurobasal medium (Thermo Fisher Scientific, Cat. No. 21103049 or equivalent)
-
B-27 supplement (Thermo Fisher Scientific, Cat. No. 17504044 or equivalent)
-
GlutaMAX supplement (Thermo Fisher Scientific, Cat. No. 35050061 or equivalent)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Thermo Fisher Scientific, Cat. No. 15140122 or equivalent)
-
Trypsin-EDTA (Thermo Fisher Scientific, Cat. No. 25300054 or equivalent)
-
DNase I (Sigma-Aldrich, Cat. No. DN25 or equivalent)
-
Hank's Balanced Salt Solution (HBSS)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. C20300 or equivalent)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Thermo Fisher Scientific, Cat. No. L3224 or equivalent)
-
Phosphate Buffered Saline (PBS)
Experimental Workflow
Caption: NMDA-Induced Neurotoxicity Assay Workflow.
Detailed Protocol
1. Preparation of Primary Cortical Neuron Cultures
-
Dissect cortices from embryonic day 16-18 mouse or rat pups.
-
Mince the cortical tissue in ice-cold HBSS.
-
Digest the tissue with trypsin-EDTA for 15-20 minutes at 37°C.
-
Neutralize trypsin with FBS-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons on Poly-D-lysine or Poly-L-ornithine coated plates at a suitable density (e.g., 1-2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro before experimentation, changing half of the medium every 2-3 days.
2. Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the agonist in fresh, pre-warmed culture medium to achieve the desired final concentrations.
-
Remove half of the medium from the mature neuron cultures and replace it with the medium containing the this compound.
-
Incubate the cultures for a predetermined pre-treatment period (e.g., 24 hours) at 37°C and 5% CO2.
3. Induction of NMDA-Induced Neurotoxicity
-
Prepare a stock solution of NMDA in sterile water or culture medium.
-
Prepare working solutions of NMDA in culture medium. A typical concentration range to test is 50-500 µM.
-
After the pre-treatment period with the GP130 agonist, add the NMDA solution directly to the culture wells to achieve the desired final concentrations.
-
Incubate the cultures with NMDA for a specific duration (e.g., 30 minutes to 24 hours) at 37°C and 5% CO2. The optimal exposure time should be determined empirically.
4. Washout and Post-Incubation
-
Following NMDA exposure, gently remove the medium containing NMDA and the GP130 agonist.
-
Wash the cells twice with pre-warmed, fresh culture medium.
-
Add fresh culture medium (without NMDA or agonist) to each well.
-
Return the plates to the incubator and incubate for 24 hours to allow for the development of neurotoxicity.
5. Assessment of Neuronal Viability and Neurotoxicity
-
Lactate Dehydrogenase (LDH) Assay:
-
Measure the amount of LDH released into the culture medium from damaged cells.
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated) and maximum LDH release (lysed) wells.
-
-
Live/Dead Staining:
-
Use a fluorescent-based assay to visualize live and dead cells.
-
Prepare the staining solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Remove the culture medium and incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of live and dead cells to determine the percentage of cell viability.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in an NMDA-induced neurotoxicity assay. The detailed protocols and supporting information on the underlying signaling pathways will enable researchers to effectively investigate the neuroprotective potential of this compound. The provided data tables and diagrams offer a clear and concise summary of its activity and the experimental workflow. Adherence to these protocols will facilitate the generation of robust and reproducible data for the evaluation of novel neuroprotective strategies targeting the gp130 receptor.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Subcutaneous Injection of GP130 Receptor Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP130 receptor agonist-1 is a small molecule agonist of the Glycoprotein 130 (GP130) receptor, a common signal transducer for the interleukin-6 (IL-6) family of cytokines. Activation of GP130 triggers downstream signaling cascades, including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways, which are involved in diverse cellular processes such as inflammation, immune response, and cell survival. This document provides detailed protocols for the subcutaneous administration of this compound in a research setting, along with methods for evaluating its biological activity both in vitro and in vivo.
Mechanism of Action
This compound binds to and activates the GP130 receptor, initiating intracellular signaling. A key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at its tyrosine 705 residue. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and regulates the transcription of target genes.
GP130 Signaling Pathway
Caption: this compound signaling cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Concentration | Result |
| STAT3 Phosphorylation | SH-SY5Y | Not Specified | 2-fold increase within 10 minutes[1][2] |
Table 2: In Vivo Pharmacokinetics in Mice (Subcutaneous Administration)
| Parameter | Dose | Time Point | Value | Brain-to-Plasma Ratio |
| Brain Cmax | 10 mg/kg | 2 hours | 161 ng/g[1][2][3] | ~7.5:1[1][2][3] |
Experimental Protocols
Protocol 1: Subcutaneous Injection in Mice
This protocol details the preparation and administration of this compound to mice via subcutaneous injection.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes (e.g., 28-30 gauge)
-
Animal scale
-
70% ethanol
Formulation Preparation (for a 1 mg/mL solution):
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of the agonist in 1 mL of DMSO to get a 10 mg/mL stock.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: To prepare a 1 mg/mL final solution, add the appropriate volume of the stock solution to the vehicle. For example, to make 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the prepared vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure it is a homogenous suspension. Prepare the formulation fresh on the day of injection.
Injection Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume. The recommended dose is 10 mg/kg.[1][2][3]
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Aseptic Technique: Wipe the injection site with 70% ethanol.
-
Injection:
-
Gently lift the skin to form a tent.
-
Insert the needle, bevel up, into the base of the tented skin.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Monitoring: Observe the animal for any adverse reactions following the injection.
Protocol 2: In Vitro STAT3 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the activity of this compound by measuring the phosphorylation of STAT3 in a human neuroblastoma cell line, SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (for preparing stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-STAT3 (Tyr705) and mouse anti-total STAT3
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow:
Caption: Western blot workflow for p-STAT3 detection.
Procedure:
-
Cell Culture: Plate SH-SY5Y cells and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free medium for 4-6 hours.
-
Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 10 minutes). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 3: In Vivo Neuroprotection Study (NMDA-Induced Excitotoxicity Model)
This protocol outlines a general workflow for evaluating the neuroprotective effects of this compound in a mouse model of N-methyl-D-aspartate (NMDA)-induced neurotoxicity.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation (as described in Protocol 1)
-
NMDA solution in sterile PBS
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Histology reagents (e.g., paraformaldehyde, cresyl violet stain)
Experimental Workflow:
Caption: Workflow for NMDA-induced neurotoxicity study.
Procedure:
-
Acclimation: Acclimate mice to the housing and handling conditions.
-
Pre-treatment: Administer this compound (10 mg/kg, s.c.) or vehicle at a specified time before NMDA injection (e.g., 30-60 minutes).
-
NMDA Injection:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum or hippocampus).
-
Slowly inject a neurotoxic dose of NMDA using a Hamilton syringe.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
Behavioral Assessment: At various time points after NMDA injection (e.g., 1, 3, and 7 days), assess neurological function using behavioral tests such as the rotarod test for motor coordination or the open field test for locomotor activity.
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for histology.
-
Stain brain sections with cresyl violet to assess neuronal damage and quantify the lesion volume.
-
Disclaimer
These protocols are intended for research purposes only and should be performed by trained personnel in accordance with institutional and national guidelines for animal care and use. The specific concentrations, volumes, and time points may need to be optimized for your specific experimental conditions.
References
Application Notes and Protocols: Detection of pSTAT3 (Tyr705) via Western Blot Following GP130 Agonist-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a multitude of cellular functions, including proliferation, survival, and differentiation.[1][2][3] The activation of STAT3 is critical in signaling pathways initiated by cytokines and growth factors. A key event in this activation is the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue, which is often mediated by Janus kinases (JAKs).[2][4] This phosphorylation event leads to the dimerization of STAT3, its subsequent translocation to the nucleus, and the regulation of target gene expression.[1][2][4]
Glycoprotein 130 (gp130) is a transmembrane protein that serves as a common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[5][6][7][8][9] Engagement of gp130 by its ligands, such as IL-6 or specific agonists, triggers the activation of associated JAKs, leading to the phosphorylation and activation of STAT3.[6][8] Dysregulation of the gp130/STAT3 signaling axis has been implicated in various diseases, including cancer and inflammatory conditions, making it a significant target for therapeutic development.[6][10][11]
This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated STAT3 (pSTAT3) at Tyr705 in cell lysates using Western blotting after treatment with a hypothetical GP130 agonist-1. This protocol is designed to guide researchers in assessing the efficacy and mechanism of action of compounds targeting the gp130/STAT3 pathway.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling cascade initiated by a GP130 agonist and the subsequent experimental procedure for Western blot analysis.
Caption: GP130/STAT3 signaling pathway and agonist activation.
Caption: Experimental workflow for pSTAT3 Western blot analysis.
Experimental Protocol
This protocol provides a general guideline. Optimization of conditions such as cell type, agonist concentration, and treatment duration may be required.
Materials and Reagents
-
Cell Lines: A cell line known to express the gp130 receptor (e.g., HepG2, U266).
-
GP130 Agonist-1: The compound to be tested.
-
Positive Control: A known activator of the gp130/STAT3 pathway, such as Interleukin-6 (IL-6).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][12]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 8-10% polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-pSTAT3 (Tyr705)
-
Mouse or Rabbit anti-total STAT3
-
Mouse or Rabbit anti-loading control (e.g., β-actin, GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment, if necessary, to reduce basal STAT3 phosphorylation.
-
Treat the cells with varying concentrations of GP130 Agonist-1 for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control and a positive control (e.g., 50 ng/mL IL-6 for 15 minutes).[13]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Add ice-cold cell lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1][2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[1][2]
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane into an 8-10% SDS-polyacrylamide gel. STAT3 typically migrates at approximately 79/86 kDa.[2]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[1][2]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[1][12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000–1:5000 dilution in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[1][12]
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[2]
-
Capture the chemiluminescent signal using an imaging system.[2][12]
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control protein like β-actin.[1][12]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1][2]
-
Normalize the pSTAT3 band intensity to the total STAT3 band intensity. Further normalize to the loading control to account for any loading inaccuracies.[2]
-
Express the data as a fold change relative to the vehicle-treated control.[2]
-
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
| Treatment Group | Concentration | pSTAT3/Total STAT3 Ratio (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.00 | 1.0 |
| GP130 Agonist-1 | 10 nM | Value | Value |
| GP130 Agonist-1 | 100 nM | Value | Value |
| GP130 Agonist-1 | 1 µM | Value | Value |
| Positive Control (IL-6) | 50 ng/mL | Value | Value |
Note: This table is a template. The actual values should be derived from experimental data.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of pSTAT3 (Tyr705) following treatment with a GP130 agonist. Adherence to this protocol will enable researchers to reliably assess the impact of novel compounds on the GP130/STAT3 signaling pathway, which is crucial for the development of new therapeutics for a range of diseases. Careful optimization of the protocol for specific cell lines and reagents is recommended to ensure robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. Glycoprotein 130 - Wikipedia [en.wikipedia.org]
- 8. gp130 at the nexus of inflammation, autoimmunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the major pro-inflammatory interleukin-6-type cytokine receptor gp130 by antagonistic single domain antibodies [frontiersin.org]
- 10. Activation of the GP130-STAT3 axis and its potential implications in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IL-6/gp130/STAT3 signaling axis: recent advances towards specific inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
Application Notes: Hyper-IL-6, a Potent GP130 Receptor Agonist for CNS Disorder Research
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin-6 (IL-6) receptor/IL-6 fusion protein (Hyper IL-6) effects on the neonatal mouse brain: possible role for IL-6 trans-signaling in brain development and functional neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms through gp130: a model of the cytokine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-6 and Neural Stem Cells: More Than Gliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro activities of the gp130-stimulating designer cytokine Hyper-IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-Signaling Is a Dominant Mechanism for the Pathogenic Actions of Interleukin-6 in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exclusive inhibition of IL-6 trans-signaling by soluble gp130FlyRFc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The designer cytokine hyper-interleukin-6 is a potent activator of STAT3-dependent gene transcription in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK2-STAT3 signaling: A novel function and a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic and functional evidence for gp130/IL6ST-induced transient receptor potential ankyrin 1 upregulation in uninjured but not injured neurons in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Key Role for gp130 Expressed on Peripheral Sensory Nerves in Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. IL-6 induced upregulation of T-type Ca2+ currents and sensitization of DRG nociceptors is attenuated by MNK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of gp130 signaling in vivo by the IL-6 super-agonist K-7/D-6 accelerates repopulation of lymphoid organs after irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GP130 Receptor Agonist-1 Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the in vitro concentration of GP130 receptor agonist-1. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cell line?
A1: For a novel GP130 receptor agonist, it is recommended to start with a broad concentration range to determine the optimal dose. A typical starting range would be from 0.1 nM to 1 µM. This can be done using a serial dilution across a 96-well plate to generate a dose-response curve. For specific agonists like a proprietary molecule named this compound, initial studies in SH-SY5Y cells have shown effects on downstream signaling.[1][2] For cytokine agonists like Hyper-IL-6, concentrations up to 100 ng/mL have been used in Ba/F3-gp130 cells.[3]
Q2: How long should I incubate my cells with the this compound?
A2: The optimal incubation time depends on the endpoint being measured.
-
For signaling pathway activation (e.g., STAT3 phosphorylation): A short incubation time is generally sufficient. A time course experiment ranging from 10 minutes to 4 hours is recommended. For example, a 2-fold increase in STAT3 phosphorylation was observed in SH-SY5Y cells within 10 minutes of treatment with a GP130 receptor agonist.[1][4] For some cytokines, peak production can be seen as early as 2 hours post-stimulation.[5]
-
For functional outcomes (e.g., cell proliferation, differentiation, or cytokine secretion): A longer incubation period is typically required, ranging from 24 to 72 hours. For cell proliferation assays, an incubation of 72 hours is common.[3]
Q3: Which cell lines are suitable for studying this compound activity?
A3: A variety of cell lines can be used, provided they express the GP130 receptor. The choice of cell line should be guided by the research question. Some commonly used cell lines in GP130 research include:
-
Ba/F3-gp130: A murine pro-B cell line that is dependent on GP130 signaling for proliferation, making it an excellent model for studying agonist-induced proliferation.[3][6]
-
SH-SY5Y: A human neuroblastoma cell line used to study neuroprotective effects and signaling pathways like STAT3, AKT, and ERK phosphorylation.[1][4]
-
HepG2: A human hepatoma cell line often used to study the acute phase response induced by GP130 activation.
-
U266: A human myeloma cell line that can be used to study GP130-mediated cell survival and growth.[2][7]
Q4: What are the key downstream signaling pathways I should monitor to confirm GP130 receptor activation?
A4: Activation of the GP130 receptor typically triggers three major signaling cascades:
-
JAK/STAT Pathway: This is the most prominent pathway, leading to the phosphorylation of STAT3 (at Tyr705) and its subsequent translocation to the nucleus to regulate gene transcription.[8][9]
-
Ras/MAPK (ERK) Pathway: This pathway is also activated and can be monitored by assessing the phosphorylation of ERK1/2.[1]
-
PI3K/Akt Pathway: This pathway is involved in cell survival and can be assessed by measuring the phosphorylation of Akt.[1]
Monitoring the phosphorylation status of key proteins in these pathways (p-STAT3, p-ERK, p-Akt) is a reliable method to confirm receptor engagement and activation.
Experimental Protocols
Protocol 1: Determination of Optimal GP130 Agonist-1 Concentration using a Cell Viability Assay (WST-1)
This protocol describes how to generate a dose-response curve to identify the optimal concentration of this compound that promotes cell viability/proliferation.
Materials:
-
GP130-expressing cell line (e.g., Ba/F3-gp130)
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
WST-1 reagent[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere or stabilize for 24 hours.
-
Agonist Preparation: Prepare a 2X stock solution of the highest concentration of this compound in serum-free medium. Perform a 1:2 or 1:3 serial dilution to create a range of concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add 50 µL of fresh medium. Add 50 µL of the 2X agonist dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.[10]
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the absorbance against the log of the agonist concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated STAT3 (p-STAT3) to confirm the activation of the GP130 signaling pathway.[9][11]
Materials:
-
GP130-expressing cell line (e.g., SH-SY5Y)
-
6-well tissue culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3[8][12]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours, then treat with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[13]
-
Run the gel and transfer the proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the anti-p-STAT3 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[12]
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the ratio of p-STAT3 to total STAT3.[11]
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| Agonist Conc. (nM) | Absorbance at 450 nm (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle) | 0.52 ± 0.04 | 100% |
| 0.1 | 0.65 ± 0.05 | 125% |
| 1 | 0.88 ± 0.06 | 169% |
| 10 | 1.25 ± 0.08 | 240% |
| 100 | 1.30 ± 0.09 | 250% |
| 1000 | 1.31 ± 0.07 | 252% |
Table 2: Summary of Effective Concentrations of GP130 Agonists in Different Cell Lines
| Agonist | Cell Line | Assay | Effective Concentration Range | Reference |
| Hyper-IL-6 | Ba/F3-gp130 | Proliferation | 1 - 100 ng/mL | [3] |
| IL-6 + sIL-6R | Ba/F3-gp130 | Proliferation | 100 ng/mL IL-6 + 200 ng/mL sIL-6R | [6] |
| This compound | SH-SY5Y | STAT3 Phosphorylation | Induces 2-fold increase | [1][4] |
| Anti-gp130 mAb | Myeloma cells | Proliferation | Not specified | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Response to Agonist | 1. Sub-optimal agonist concentration. 2. Inappropriate incubation time. 3. Low or no GP130 receptor expression on the cell line. 4. Degraded or inactive agonist. 5. Presence of inhibitors in the serum or media. | 1. Perform a dose-response experiment with a wider concentration range. 2. Optimize the incubation time with a time-course experiment.[5][14] 3. Verify GP130 expression by Western blot, flow cytometry, or qPCR. 4. Use a fresh aliquot of the agonist; ensure proper storage. 5. Perform the initial stimulation in serum-free media. |
| High Background in Assays | 1. High cell seeding density. 2. Contamination (bacterial or yeast). 3. Assay interference by the compound (e.g., autofluorescence).[15] | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase. 2. Regularly check for contamination and practice sterile techniques.[16] 3. Run a "compound-only" control (agonist in media without cells) to check for interference.[15] |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effect" in 96-well plates. 4. Compound precipitation in media.[15] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques.[16] 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Check for precipitation after diluting the compound in media. If needed, optimize the solvent and final concentration.[15] |
| Weak or No p-STAT3 Signal in Western Blot | 1. Insufficient stimulation time. 2. Lysates not prepared correctly (phosphatase activity). 3. Low protein load. 4. Inactive primary antibody. | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the peak phosphorylation time.[17] 2. Always use ice-cold buffers and ensure phosphatase inhibitors are added fresh to the lysis buffer.[1] 3. Increase the amount of protein loaded per lane (up to 50 µg).[13] 4. Use a new aliquot of the antibody and include a positive control (e.g., cells treated with a known activator like IL-6).[1] |
Visualizations
Caption: Key signaling pathways activated by GP130 receptor agonists.
Caption: Step-by-step workflow for agonist concentration optimization.
Caption: A decision tree for troubleshooting no/weak cellular responses.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Agonist anti-gp130 transducer monoclonal antibodies are human myeloma cell survival and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Soluble Forms of the Interleukin-6 Family Signal Transducer gp130 Fine-tune the Blockade of Interleukin-6 Trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Interleukin | TargetMol [targetmol.com]
- 5. Determination of optimal incubation time for the production of acute phase cytokines ex vivo by peripheral blood mononuclear cells from renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Regulation of IL-6 receptor and gp130 expression on human cell lines of lymphoid and myeloid origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell viability and proliferation measurement [takarabio.com]
- 11. benchchem.com [benchchem.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: GP130 Receptor Agonist-1 & pSTAT3 Signaling
Welcome to the technical support center for troubleshooting experiments involving GP130 Receptor Agonist-1. This resource provides targeted FAQs and guides to help you resolve issues related to low STAT3 phosphorylation (pSTAT3) signals.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any pSTAT3 signal after stimulating my cells with this compound. What is the first thing I should check?
A1: The first step is to confirm the basics of your experimental setup. This involves verifying:
-
Cell Health and Viability: Ensure your cells are healthy, not overgrown, and have high viability. Stressed or dying cells will not signal properly.[1][2] A simple viability test like a Trypan Blue exclusion assay or a metabolic assay (MTT, XTT) can confirm this.[3][4]
-
Agonist Preparation and Storage: Confirm that the this compound was reconstituted correctly according to the manufacturer's instructions and stored under the recommended conditions. Improper storage can lead to loss of activity.
-
GP130 Receptor Expression: Verify that your chosen cell line expresses the GP130 receptor.[5][6] This can be checked via Western Blot, flow cytometry, or by consulting literature for your specific cell line.[5] Some cell lines may have low or negligible expression.[5]
Troubleshooting Guide: Low or No pSTAT3 Signal
If the basic checks in Q1 do not resolve the issue, follow this detailed troubleshooting guide. The problem can be broken down into three main categories: Cellular Factors , Experimental Procedure , and Detection Method .
Category 1: Cellular & Reagent Factors
Question: My cells are viable and express GP130, but the pSTAT3 signal is still absent or very weak. What cellular factors could be at play?
Answer: Several factors related to your cells and reagents could be the cause. Consult the table below for potential issues and recommended solutions.
Table 1: Troubleshooting Cellular & Reagent Factors
| Potential Cause | Explanation | Recommended Solution |
| Low GP130 Receptor Density | Even if GP130 is expressed, the surface receptor density might be too low for a robust signal. Expression levels can vary between cell lines and can be affected by culture conditions.[5][6] | - Confirm GP130 expression levels via flow cytometry or Western Blot.[5]- If possible, use a cell line known to have high GP130 expression (e.g., HepG2, U266).[5][7]- Some agents like dexamethasone (B1670325) can upregulate GP130 in certain cell types.[5] |
| Incorrect Agonist Concentration | The concentration of GP130 Agonist-1 may be suboptimal. Too low a concentration will not elicit a response, while excessively high concentrations can sometimes lead to receptor downregulation or non-specific effects. | - Perform a dose-response curve to determine the optimal concentration for your cell type. A typical starting range might be 10-100 ng/mL.[8] |
| Suboptimal Stimulation Time | STAT3 phosphorylation is often transient.[9][10] The signal may peak and then decline due to negative feedback mechanisms, such as the induction of SOCS3 proteins.[11] For IL-6, a related GP130 agonist, pSTAT3 signal can peak as early as 15-30 minutes and return to baseline by 100 minutes.[9][10][12] | - Perform a time-course experiment (e.g., 0, 5, 15, 30, 60, 120 minutes) to identify the peak phosphorylation time for your specific cells and agonist concentration.[12] |
| Cell Passage Number & Health | Cells at very high or low passage numbers may exhibit altered signaling responses. Over-confluent or starved cells may also respond poorly. | - Use cells within a consistent and validated passage number range.- Ensure cells are in a logarithmic growth phase and are plated at an appropriate density (typically 70-80% confluency) before stimulation. |
| Presence of Endogenous Inhibitors | Some culture media components or secreted cellular factors (e.g., soluble GP130) can interfere with agonist binding or signaling.[13] | - Consider serum-starving the cells for a few hours (2-4 hours) before stimulation to reduce interference from serum components. Be aware that prolonged starvation can affect cell health. |
| Cell Line Specific Signaling | The GP130 receptor can activate multiple downstream pathways, including STAT3 and MAPK/ERK.[14] In some cells, the signal might be preferentially routed down a different pathway. | - Review literature specific to your cell line to understand its typical response to GP130 activation.[15] You may need to probe for other pathway components (e.g., pERK) to confirm receptor activation. |
Category 2: Experimental Procedure
Question: I've optimized my cellular conditions, but the problem persists. Could my experimental procedure be the issue?
Answer: Yes, procedural steps, especially during cell lysis and sample preparation, are critical for preserving the phosphorylated state of STAT3.
Table 2: Troubleshooting Experimental Procedures
| Potential Cause | Explanation | Recommended Solution |
| Phosphatase Activity | After cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate pSTAT3, leading to signal loss.[16][17][18] This is one of the most common causes of a weak or absent phospho-protein signal. | - CRITICAL: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, beta-glycerophosphate).[16][17][18][19]- Keep samples on ice at all times during and after lysis to reduce enzymatic activity.[7][20] |
| Protease Activity | Proteases released during lysis can degrade total STAT3 and other signaling proteins, affecting the accuracy of your results.[18] | - Add a protease inhibitor cocktail to your lysis buffer.[19][20] |
| Inefficient Cell Lysis | Incomplete cell lysis will result in low protein yield and an inaccurate representation of the intracellular protein content. | - Ensure your lysis buffer is appropriate for your application (e.g., RIPA buffer for whole-cell lysates).[19][20]- Use mechanical disruption (e.g., scraping, vortexing) and adequate incubation time on ice (e.g., 20-30 min) to ensure complete lysis.[7][20] |
| Agonist Cytotoxicity | At high concentrations or with prolonged incubation, the agonist itself could be causing cell death, which would prevent any signaling from occurring.[21] | - Perform a cell viability assay (e.g., MTT, LDH) with the same concentrations and incubation times used in your signaling experiment to rule out toxicity.[1][3] |
Category 3: Detection Method (Western Blot & Flow Cytometry)
Question: I am confident in my cell stimulation and lysis. How can I optimize the detection of pSTAT3?
Answer: The detection method is the final, critical stage. Both Western Blotting and Flow Cytometry have specific parameters that must be optimized for phospho-proteins.
Table 3: Troubleshooting pSTAT3 Detection
| Method | Potential Cause | Recommended Solution |
| Western Blot | Poor Antibody Quality | - Use a phospho-specific STAT3 antibody (pY705) from a reputable supplier, validated for Western Blot.[22]- Optimize antibody dilution; a high concentration can cause background, while too low will yield no signal. |
| Incorrect Blocking Buffer | - For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBS-T is generally recommended over milk.[23] Milk contains casein, a phosphoprotein that can increase background noise. | |
| Insufficient Protein Loaded | - Quantify protein concentration (e.g., BCA assay) and load a sufficient amount (typically 20-40 µg) per lane. | |
| Poor Protein Transfer | - Ensure complete transfer from the gel to the membrane (PVDF is often preferred for phospho-proteins).[22] Check transfer efficiency with Ponceau S staining. | |
| Flow Cytometry | Ineffective Fixation/Permeabilization | - Phospho-flow requires specific protocols. A common method is fixation with paraformaldehyde followed by permeabilization with ice-cold methanol.[24]- Ensure reagents are fresh and protocols are followed precisely. |
| Phosphatase Activity During Staining | - Some protocols recommend including phosphatase inhibitors (e.g., PhosSTOP™) during the fixation step to preserve the signal.[24] | |
| Weak Signal/Low Event Count | - Ensure you are collecting enough events on the flow cytometer to accurately detect the pSTAT3-positive population.- Check instrument settings (laser alignment, voltages) with positive controls.[25] | |
| Incorrect Gating Strategy | - Use appropriate controls (unstained, isotype, stimulated/unstimulated) to set your gates correctly.[25]- Consider using a dual-detection kit that measures both total STAT3 and pSTAT3 to normalize the signal.[26] |
Visualizing the Process
To better understand the underlying biology and troubleshooting logic, refer to the diagrams below.
GP130 Signaling Pathway
The following diagram illustrates the canonical GP130 signaling pathway leading to STAT3 phosphorylation.
Troubleshooting Workflow
Use this flowchart to systematically diagnose the cause of a low pSTAT3 signal.
Key Experimental Protocols
Protocol 1: Cell Stimulation and Lysis for Western Blot
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment. If desired, serum-starve cells for 2-4 hours prior to stimulation.
-
Inhibitor Preparation: Prepare fresh lysis buffer on ice. For every 1 mL of lysis buffer (e.g., RIPA), add 10 µL of protease inhibitor cocktail and 10 µL of phosphatase inhibitor cocktail.[16][17][18]
-
Stimulation: Remove media and add pre-warmed media containing the desired concentration of this compound. Incubate for the predetermined optimal time at 37°C. Include an unstimulated (vehicle) control.
-
Lysis: Immediately after stimulation, place the culture dish on ice. Aspirate the media and wash the cell monolayer once with ice-cold PBS.
-
Protein Extraction: Add the prepared ice-cold lysis buffer to the dish (e.g., 100-200 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[7] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][20]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay. The samples are now ready for SDS-PAGE or can be stored at -80°C.
Protocol 2: Phospho-Flow Cytometry Staining
-
Cell Stimulation: Stimulate cells in suspension or in an adherent plate as described above.
-
Fixation: Immediately after stimulation, fix the cells by adding 16% paraformaldehyde to a final concentration of 2-4% and incubate for 15-20 minutes at room temperature or 4°C.[24] Optional: Include phosphatase inhibitors in this step.
-
Permeabilization: Pellet the cells by centrifugation, decant the fixative, and wash with PBS. Resuspend the cell pellet by vortexing gently while adding ice-cold 90-100% methanol. Incubate for at least 30 minutes on ice or at -20°C.[24] This step is crucial for intracellular antibody access.
-
Staining: Wash the cells with staining buffer (e.g., PBS with 1% BSA). Incubate with the fluorochrome-conjugated anti-pSTAT3 antibody (and other surface markers, if applicable) for 30-60 minutes at room temperature, protected from light.
-
Analysis: Wash the cells again and resuspend in staining buffer for analysis on a flow cytometer. Ensure proper controls are used to set voltages and gates.[25]
References
- 1. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 2. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of IL-6 receptor and gp130 expression on human cell lines of lymphoid and myeloid origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Human GP130 Cytokine Receptor and Its Expression—an Atlas and Functional Taxonomy of Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine Response Is Determined by Duration of Receptor and Signal Transducers and Activators of Transcription 3 (STAT3) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Different Soluble Forms of the Interleukin-6 Family Signal Transducer gp130 Fine-tune the Blockade of Interleukin-6 Trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gp130 at the nexus of inflammation, autoimmunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the GP130-STAT3 axis and its potential implications in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 18. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pnas.org [pnas.org]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
GP130 receptor agonist-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GP130 receptor agonist-1. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine, is a potent, brain-penetrant, and orally active small molecule that activates the GP130 receptor.[1][2][3] It acts as a mimetic of the humanin (B1591700) peptide and has shown neuroprotective effects.[2] Activation of the GP130 receptor by this agonist stimulates downstream signaling pathways, including the JAK/STAT and MAPK/ERK cascades.[1][3]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of the agonist. The following storage conditions are recommended based on vendor datasheets. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1][4]
Q3: In which solvents is this compound soluble?
A3: this compound is a hydrophobic compound with poor aqueous solubility. It is readily soluble in organic solvents like DMSO and ethanol (B145695) but is considered insoluble in water.[2] For in vivo studies, it can be formulated as a suspension in vehicles like CMC-Na.[2]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (369.93 mM) | Sonication may be required. Use fresh, anhydrous DMSO as it is hygroscopic. | [4] |
| DMSO | 55 mg/mL (203.46 mM) | Sonication is recommended. | [3] |
| DMSO | 54 mg/mL (199.76 mM) | Use of fresh, moisture-free DMSO is critical for maximum solubility. | [2] |
| Ethanol | 27 mg/mL | - | [2] |
| Water | Insoluble | - | [2] |
Table 2: Stability of this compound
| Format | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [4] |
| Solid Powder | 4°C | 2 years | [4] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [2][4] |
| In Solvent (DMSO) | -20°C | 1 month | [2][4] |
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media.
This is the most common issue encountered and is typically caused by "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to fall out of solution.[5][6]
-
Step 1: Initial Assessment
-
Visually confirm the presence of a precipitate (e.g., cloudiness, fine particles, crystals).[6][7]
-
Verify that your final compound concentration does not exceed its solubility limit in the aqueous medium.
-
Ensure the final DMSO concentration in your working solution is as low as possible, ideally below 0.5% for cell-based assays, as higher concentrations can be toxic and increase the risk of precipitation.[5][8]
-
-
Step 2: Optimize Dilution Technique
-
Pre-warm the medium: Warm your aqueous buffer or cell culture medium to 37°C before adding the compound.[7]
-
Use the "reverse dilution" method: While gently vortexing or swirling the pre-warmed medium, add the DMSO stock solution dropwise. This rapid dispersion into the larger volume prevents localized high concentrations.[5][7]
-
Consider serial dilutions: Instead of a single large dilution, perform intermediate dilutions in DMSO before the final addition to the aqueous medium.[9]
-
-
Step 3: Check Media Components
-
Serum concentration: High concentrations of proteins in serum can sometimes interact with compounds. If your experiment allows, try reducing the serum percentage.[6]
-
pH: Ensure the pH of your medium is stable and within the optimal range (typically 7.2-7.4), as pH shifts can affect the solubility of some compounds.[6]
-
-
Step 4: Prepare Solutions Fresh
Issue 2: I am seeing inconsistent results or loss of activity in my experiments.
This may be due to the degradation of the agonist in your working solution. While stock solutions in DMSO are stable when stored correctly, stability in aqueous buffers at physiological temperatures (e.g., 37°C) can be limited.
-
Recommended Action: Perform a stability assessment of the agonist in your specific experimental buffer and conditions.
-
General Guideline:
-
Prepare a working solution of the agonist in your cell culture medium or buffer.
-
Incubate the solution at the experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound in each aliquot using an appropriate analytical method like HPLC or LC-MS.[10]
-
A significant decrease in the parent compound's peak area over time indicates instability.[10] If degradation is observed, prepare solutions fresh and minimize incubation times.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (Turbidimetric Method)
This protocol provides a rapid method to estimate the aqueous solubility of this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved; sonication may be necessary.[3][12]
-
Plate Setup: In a clear 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Prepare a blank well with buffer and the equivalent percentage of DMSO.
-
Mixing and Incubation: Mix the solutions thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.[13]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[13][14]
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the blank, indicating the formation of a precipitate.
Protocol 2: Stability Assessment in Aqueous Buffer
This protocol details how to determine the stability of the agonist in a working solution.
-
Solution Preparation:
-
Prepare a 10 mM stock solution of the agonist in DMSO.
-
Dilute the stock solution into your final aqueous buffer (e.g., complete cell culture medium) to a typical working concentration (e.g., 10 µM). Use the optimized dilution technique described in the troubleshooting guide to avoid initial precipitation.
-
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, and 37°C).[10]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature condition.[10] The t=0 sample should be processed immediately.
-
Sample Processing:
-
If the buffer contains proteins (e.g., serum), stop potential degradation and precipitate the proteins by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Centrifuge the samples to pellet any precipitate.
-
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound relative to the t=0 sample for each condition. The rate of decline indicates the stability under those conditions.
GP130 Signaling Pathway
Activation of the GP130 receptor by an agonist initiates the dimerization of the receptor, leading to the recruitment and activation of Janus kinases (JAKs). JAKs then phosphorylate key tyrosine residues on the intracellular domain of GP130. These phosphorylated sites act as docking stations for downstream signaling proteins, primarily activating the STAT3 and Ras-MAPK pathways, which are crucial for mediating the biological effects of the agonist.[5][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Interleukin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. rheolution.com [rheolution.com]
potential off-target effects of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot unexpected experimental outcomes. The information is based on the known biological activities of structurally related 2-aminothiazole (B372263) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine?
A1: N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine, also known as UCLA GP130 2, is reported to be an agonist of the GP130 receptor.[1] Its primary mechanism of action is expected to be the activation of signaling pathways downstream of this receptor.
Q2: I am observing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity could be an off-target effect. The 2-aminothiazole scaffold is present in various compounds reported to have cytotoxic activities against different cancer cell lines.[2][3] It is plausible that N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine could exhibit off-target cytotoxic effects, especially at higher concentrations. We recommend performing a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line.
Q3: My experimental results suggest modulation of kinase activity. Is this a known off-target effect of this compound?
A3: While not definitively documented for this specific molecule, the 2-aminothiazole core is a well-known scaffold in the development of kinase inhibitors.[4] Compounds with this core have been shown to inhibit various kinases, including Aurora kinases, p38 MAP kinase, and Src family kinases.[5][6][7][8] Therefore, it is conceivable that N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine could have off-target interactions with one or more kinases.
Q4: What other potential off-target activities should I be aware of?
A4: Based on the activities of structurally related molecules, other potential off-target effects to consider include:
-
Antimicrobial or antifungal activity: Some thiazole (B1198619) derivatives have shown antimicrobial properties.[3]
-
Antileishmanial activity: The 4-phenyl-1,3-thiazol-2-amine scaffold has been investigated for antileishmanial agents.[9]
-
Inhibition of succinate (B1194679) dehydrogenase: Certain N-phenyl-pyrazole-carboxamides containing a related chemical moiety have been identified as succinate dehydrogenase inhibitors.[10]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic changes in cells.
-
Possible Cause: Off-target effects on unknown receptors or signaling pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed phenotype is not an extreme manifestation of the intended GP130 activation. Use a known GP130 signaling inhibitor as a control.
-
Broad-Spectrum Kinase Profiling: If kinase inhibition is suspected, perform a broad-spectrum kinase inhibitor profiling assay to identify potential off-target kinases.
-
Cytotoxicity Assessment: As mentioned in the FAQs, determine the cytotoxic concentration (CC50) to ensure you are working at a non-toxic concentration.
-
Control Compound: Use a structurally related but inactive analogue of the compound, if available, to differentiate between specific and non-specific effects.
-
Issue 2: Discrepancy between in-vitro binding affinity and cellular potency.
-
Possible Cause: The compound may have poor cell permeability, or it may be engaging with intracellular off-target proteins that affect the primary signaling pathway.
-
Troubleshooting Steps:
-
Permeability Assay: Perform a cell permeability assay (e.g., PAMPA or Caco-2) to assess the compound's ability to cross the cell membrane.
-
Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is engaging with GP130 inside the cell.
-
Off-Target Kinase Inhibition in Cells: If a specific off-target kinase is identified, perform a cellular assay to measure its inhibition (e.g., phospho-flow cytometry for a specific substrate).
-
Quantitative Data Summary
The following tables present hypothetical data for potential off-target activities based on assays commonly used in drug discovery. Note: This data is illustrative and not based on experimental results for N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Assay Type |
| Aurora A | > 10,000 | Biochemical |
| Aurora B | 5,200 | Biochemical |
| p38α | 8,500 | Biochemical |
| Src | 1,500 | Biochemical |
| Lck | 2,300 | Biochemical |
Table 2: Hypothetical Cytotoxicity Profile
| Cell Line | CC50 (µM) | Assay Type |
| HEK293 | > 50 | MTT Assay |
| HepG2 | 25.8 | MTT Assay |
| MCF-7 | 32.1 | MTT Assay |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases.
-
Materials: Recombinant kinases, appropriate peptide substrates, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic concentration (CC50) of the test compound in a specific cell line.
-
Materials: Cell line of interest, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
Visualizations
Caption: Potential on-target and off-target signaling pathways of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.
Caption: A logical workflow for troubleshooting unexpected cellular effects.
References
- 1. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C15H11FN2S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of GP130 Receptor Agonist-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of GP130 Receptor Agonist-1 in cell culture experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered when working with this compound, focusing on identifying and mitigating cytotoxic effects.
Problem 1: High Levels of Cell Death Observed After Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a wide range of concentrations to identify the lowest effective concentration that elicits the desired biological response without significant cell death. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to GP130 signaling. Consider using a cell line known to be less sensitive or titrating down the agonist concentration. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the agonist, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) to differentiate between solvent and agonist-induced cytotoxicity. |
| Suboptimal Cell Density | Seeding cells at a density that is too low or too high can impact their health and sensitivity to treatment. Optimize the cell seeding density for your specific cell line and assay format. A common starting point for 96-well plates is between 1 x 10³ and 1 x 10⁵ cells per well.[1] |
| Contamination | Visually inspect cell cultures for any signs of microbial contamination (e.g., bacteria, yeast), which can cause cell death and interfere with assay results. |
| Extended Incubation Time | A prolonged exposure to the agonist may lead to cytotoxicity. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: Inconsistent or High Variability in Cytotoxicity Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve consistent cell numbers across wells. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can lead to variability. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental data analysis. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques. |
| Assay Interference | The agonist compound itself may interfere with the assay chemistry (e.g., by reducing the MTT reagent). Run appropriate controls, such as the agonist in cell-free medium, to check for interference. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, with the chemical name N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine, is a potent, brain-penetrant, and orally active agonist of the GP130 receptor.[1][2][3] It activates the GP130 signaling pathway, leading to the phosphorylation of downstream signaling molecules such as STAT3, AKT, and ERK1/2.[2][3][4] This pathway is involved in various cellular processes, including inflammation, immune responses, and cell survival.[5]
Q2: Why am I observing cytotoxicity when GP130 signaling is often associated with cell survival?
A2: While acute activation of the GP130 pathway, particularly through STAT3, can promote cell survival and proliferation, sustained or hyper-activation can have detrimental effects, including inducing apoptosis.[5] The balance between pro-survival and pro-apoptotic signals downstream of GP130 can be cell-type dependent and influenced by the cellular context and the intensity and duration of the signal.
Q3: What are the key signaling pathways activated by this compound?
A3: The primary signaling pathways activated upon GP130 receptor engagement are the JAK/STAT pathway (predominantly STAT3), the Ras/MAPK (ERK1/2) pathway, and the PI3K/Akt pathway.[2][3][4][5]
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: To differentiate between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
Q5: Are there any strategies to reduce the cytotoxic effects of this compound while maintaining its desired biological activity?
A5: Yes, several strategies can be employed:
-
Optimize Agonist Concentration and Treatment Duration: As mentioned in the troubleshooting guide, performing dose-response and time-course experiments is crucial to find the optimal experimental window.
-
Modulate Downstream Signaling: Consider co-treatment with low doses of inhibitors for specific downstream pathways that may be contributing to cytotoxicity, such as the JAK/STAT or MAPK pathways. This requires careful validation to ensure the observed effects are still attributable to the GP130 agonist's primary mechanism.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase. Using a lower serum concentration during treatment may sometimes reduce non-specific effects, but this should be tested for your specific cell line.
Data Presentation
Table 1: Example Cytotoxicity Profile of a GP130 Agonist
| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |
| HTB-26 | Breast Cancer | 15.2 | MTT Assay |
| PC-3 | Prostate Cancer | 25.8 | MTT Assay |
| HepG2 | Liver Cancer | 32.5 | LDH Assay |
| HCT116 | Colon Cancer | 18.9 | MTT Assay |
Note: The values presented are for illustrative purposes and are based on data for other compounds.[6][7] Researchers should determine the IC50 values for this compound in their specific experimental system.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).
-
3. Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
4. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and collect the cytosolic extract.
-
Determine the protein concentration of the lysates.
-
Add the cell lysate to a 96-well plate with the reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays).[8]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm) using a plate reader.[8]
-
5. Western Blot for Bcl-2 Family Proteins
This technique is used to analyze the expression levels of pro- and anti-apoptotic proteins.
-
Procedure:
-
After treatment with this compound, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for unexpected results.
References
- 1. amsbio.com [amsbio.com]
- 2. xcessbio.com [xcessbio.com]
- 3. ptgcn.com [ptgcn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gp130 at the nexus of inflammation, autoimmunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. ahajournals.org [ahajournals.org]
Technical Support Center: Improving Brain Penetrance of Small Molecule GP130 Agonists
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on small molecule GP130 agonists designed for central nervous system (CNS) targets.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the brain penetrance of small molecule GP130 agonists?
A1: The ability of a small molecule to cross the blood-brain barrier (BBB) is governed by a combination of physicochemical properties. Optimizing these properties is a critical step in the design of CNS-active drugs. Key parameters to consider include:
-
Lipophilicity (LogP/LogD): A delicate balance is required. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to increased non-specific binding to plasma proteins and brain tissue, as well as a higher risk of being a substrate for efflux transporters.[1][2]
-
Molecular Weight (MW): Generally, a lower molecular weight (<400-500 Da) is preferred for passive diffusion across the BBB.[3]
-
Topological Polar Surface Area (TPSA): A lower TPSA is associated with better brain penetration. High TPSA can be an indicator of poor membrane permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bond donors and acceptors generally favors BBB penetration.[2]
-
pKa: The ionization state of a molecule at physiological pH (7.4) is crucial. Ionized molecules typically have lower membrane permeability.
Q2: My small molecule GP130 agonist shows good in vitro potency but poor brain penetrance in vivo. What are the likely causes?
A2: This is a common challenge in CNS drug development. Several factors could be contributing to the discrepancy between in vitro potency and in vivo brain exposure:
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[4][5][6] These transporters actively pump substrates out of the brain endothelial cells and back into the bloodstream, limiting brain accumulation.
-
Poor Physicochemical Properties: The molecule may possess suboptimal physicochemical properties for BBB penetration, as detailed in Q1.
-
High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB. Only the unbound drug is pharmacologically active and can penetrate the CNS.[7][8]
-
Rapid Metabolism: The compound may be rapidly metabolized in the periphery, leading to low systemic exposure and consequently low brain concentrations.
Q3: How can I determine if my compound is a substrate for P-glycoprotein (P-gp)?
A3: Several in vitro assays can be used to assess whether a compound is a P-gp substrate. A commonly used method is the Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) permeability assay.[4][9] In this assay, the permeability of the compound is measured in both directions across a monolayer of the cells. A significantly higher basal-to-apical permeability compared to apical-to-basal permeability (an efflux ratio > 2) suggests that the compound is a substrate for P-gp.[4]
Q4: What are the main strategies for overcoming P-gp mediated efflux?
A4: If your compound is identified as a P-gp substrate, several medicinal chemistry strategies can be employed to reduce its affinity for the transporter:
-
Reduce Hydrogen Bond Donors: Decreasing the number of hydrogen bond donors has been shown to be an effective strategy to lower efflux transport.[10]
-
Increase Lipophilicity (with caution): While counterintuitive, in some cases, increasing lipophilicity can help to mask the features recognized by P-gp. However, this must be balanced against the risk of increased non-specific binding.
-
Modify Molecular Shape and Rigidity: Subtle changes to the molecular scaffold can disrupt the interaction with the P-gp binding site.
-
Intranasal Delivery: This route of administration can bypass the BBB to some extent, delivering the drug directly to the CNS.[11]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model that predicts passive diffusion across the BBB.[12]
| Potential Cause | Troubleshooting Step |
| High Polarity (Low LogP/High TPSA) | Modify the chemical structure to increase lipophilicity and/or reduce polar surface area. Consider adding lipophilic groups or masking polar functional groups. |
| High Molecular Weight | Attempt to simplify the molecular scaffold to reduce the overall size of the molecule. |
| Experimental Error | Ensure proper preparation of the lipid membrane and accurate quantification of the compound in both the donor and acceptor wells. Run appropriate positive and negative controls. |
Issue 2: High Efflux Ratio in MDCK-MDR1 Assay
An efflux ratio significantly greater than 2 in the MDCK-MDR1 assay indicates that your compound is likely a substrate for P-gp.[4]
| Potential Cause | Troubleshooting Step |
| Compound is a P-gp Substrate | Implement medicinal chemistry strategies to reduce P-gp affinity (see FAQ Q4). |
| Non-specific Binding to Assay Plates | Use low-binding plates and include a detergent (e.g., 0.1% BSA) in the assay buffer to minimize non-specific binding. |
| Cell Monolayer Integrity Issues | Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) before and after the experiment. |
Issue 3: Low Brain-to-Plasma Concentration Ratio (Kp) or Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) in Vivo
Kp is the ratio of the total drug concentration in the brain to that in the plasma at steady-state. Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma and is considered a more accurate measure of BBB penetration.[13] A low Kp or Kp,uu indicates poor brain penetrance.
| Potential Cause | Troubleshooting Step |
| Active Efflux at the BBB | If not already done, perform in vitro transporter assays (e.g., MDCK-MDR1) to confirm if the compound is a substrate for efflux transporters. |
| High Plasma Protein Binding | Measure the fraction of unbound drug in plasma (fu,plasma). If it is very low, consider structural modifications to reduce plasma protein binding. |
| High Non-specific Brain Tissue Binding | Measure the fraction of unbound drug in brain homogenate (fu,brain). High non-specific binding can sequester the drug in the brain tissue, reducing the free concentration available to interact with the target. |
| Rapid Peripheral Metabolism | Conduct pharmacokinetic studies to determine the metabolic stability of the compound. If metabolism is rapid, consider strategies to block metabolic sites. |
Quantitative Data Summary
Table 1: Physicochemical Properties Associated with CNS Drug Penetration
| Property | Suggested Range for Better BBB Penetration | Reference |
| Molecular Weight (MW) | < 400-500 Da | [3] |
| Lipophilicity (cLogP) | 1 - 3 | [14] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | |
| Hydrogen Bond Donors (HBD) | ≤ 3 | [2] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | [2] |
| pKa of most basic center | < 8-10 |
Table 2: Interpretation of In Vitro Permeability and Efflux Data
| Assay | Parameter | Interpretation | Reference |
| PAMPA-BBB | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | > 6: High permeability4-6: Medium permeability< 4: Low permeability | [12] |
| MDCK-MDR1 | Efflux Ratio (ER) | < 2: Not a P-gp substrate> 2: P-gp substrate | [4] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a small molecule GP130 agonist across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
Procedure:
-
Prepare the lipid solution by dissolving porcine brain lipid in dodecane.
-
Carefully apply a small volume of the lipid solution to the filter of each well in the 96-well filter plate and allow the solvent to evaporate.
-
Add the acceptor solution (PBS) to the wells of the 96-well acceptor plate.
-
Prepare the donor solution by dissolving the test and control compounds in PBS.
-
Place the filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.
-
Add the donor solution to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 2: In Vivo Brain Penetration Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a small molecule GP130 agonist.
Materials:
-
Test compound
-
Appropriate vehicle for dosing
-
Rodents (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer the test compound to the rodents via the intended clinical route (e.g., oral gavage, intravenous injection).
-
At a predetermined time point (e.g., corresponding to the peak plasma concentration or at steady-state), collect a blood sample via cardiac puncture or from a cannulated vessel.
-
Immediately following blood collection, perfuse the animal with saline to remove blood from the brain vasculature.
-
Excise the brain and record its weight.
-
Process the blood sample to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the concentration of the test compound in the plasma and brain homogenate using a validated analytical method.
-
Calculate the Kp value: Kp = C_brain / C_plasma
-
To determine Kp,uu, the unbound fractions in plasma (fu,plasma) and brain (fu,brain) need to be measured, typically using equilibrium dialysis or ultracentrifugation.[12]
-
Calculate the Kp,uu value: Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma) = Kp * (fu,brain / fu,plasma)
Visualizations
References
- 1. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
GP130 receptor agonist-1 serum stability for in vivo studies
Welcome to the technical support center for GP130 Receptor Agonist-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected serum stability of this compound in vivo?
A1: The in vivo serum stability of a specific recombinant protein like this compound can vary based on its unique structure, formulation, and the animal model used. As a reference, a well-characterized designer cytokine that acts as a GP130 agonist, Hyper-IL-6 (a fusion protein of IL-6 and its soluble receptor), demonstrates significantly enhanced serum stability compared to its parent molecule, IL-6. While IL-6 is typically detectable in mouse serum for about 8 hours, Hyper-IL-6 can be detected for as long as 48 hours post-injection. The functional half-life of Hyper-IL-6 has been reported to be approximately 2 hours, indicating that while the protein may be present, its biological activity may decrease more rapidly.
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound functions by binding to and activating the GP130 receptor, which is a shared signal transducer for the IL-6 family of cytokines. Upon agonist binding and receptor dimerization, GP130 activates several key downstream signaling cascades. The primary pathways include: 1) the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly activating STAT3; 2) the Ras/mitogen-activated protein kinase (MAPK) pathway; and 3) the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[1][2] The specific cellular response depends on the balance and interplay between these pathways within the target cell.[1]
Q3: What are the recommended methods for quantifying this compound in serum?
A3: The most common and recommended method for quantifying cytokine-like proteins in serum is the Enzyme-Linked Immunosorbent Assay (ELISA) due to its high sensitivity and specificity. A sandwich ELISA format is typically employed. Western blotting can also be used for detection and relative quantification but is generally less sensitive and more semi-quantitative than ELISA.
Q4: How should I prepare and store serum samples for stability analysis?
A4: Proper sample handling is critical. Blood should be collected into a serum separator tube (SST) and allowed to clot for 30 minutes at room temperature. Centrifuge for 15 minutes at 1000 x g to separate the serum. The serum should then be immediately aliquoted into single-use, low-binding tubes to avoid repeated freeze-thaw cycles and stored at ≤ -20°C for short-term storage or at -80°C for long-term storage.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected serum concentrations of this compound.
-
Question: My ELISA results show highly variable or unexpectedly low concentrations of the agonist at early time points. What could be the cause?
-
Answer: This issue can arise from several factors related to protein stability, administration, or sample handling.
-
Formulation and Aggregation: The agonist may be aggregating in the formulation buffer, leading to inconsistent dosing. Ensure the protein is properly solubilized and consider including stabilizing excipients like glycerol (B35011) or sucrose (B13894) in the formulation.
-
Proteolytic Degradation: The agonist may be rapidly degraded by proteases upon injection. Check for degradation by running a Western blot on your stock solution. Consider using protease-deficient animal strains or formulating the agonist with protease inhibitors.
-
Administration Route: The route of administration (e.g., intravenous vs. intraperitoneal) can significantly impact the absorption and subsequent serum concentration. Ensure consistent administration technique.
-
Sample Collection and Processing: Inconsistent timing of blood collection or improper processing can lead to variability. Adhere strictly to a standardized protocol for sample collection, clotting time, and centrifugation.
-
Problem 2: No detectable this compound in serum at later time points.
-
Question: I can detect the agonist at 1-2 hours post-injection, but it's undetectable at 24 or 48 hours. Is this normal?
-
Answer: This could be due to the natural clearance of the protein or issues with assay sensitivity.
-
Pharmacokinetics: The agonist may have a shorter-than-expected in vivo half-life. The clearance rate of recombinant proteins can be rapid. Refer to the table below for comparative data on similar molecules.
-
Assay Sensitivity: Your ELISA or Western blot may not be sensitive enough to detect the low concentrations of the agonist present at later time points. Validate the lower limit of quantification (LLOQ) of your assay. Consider using a more sensitive detection method if necessary.
-
Immunogenicity: The animal's immune system may be generating antibodies against the recombinant protein, leading to rapid clearance. This is more common in longer-term studies.
-
Problem 3: Unexpected physiological or adverse reactions in study animals.
-
Question: The animals are showing signs of distress or an unexpectedly strong inflammatory response. What should I do?
-
Answer: This is a critical issue that requires immediate attention.
-
Dose-Response: The dose administered may be too high, leading to excessive GP130 signaling and a subsequent cytokine-like storm. It is crucial to perform a dose-ranging study to determine the optimal therapeutic window.
-
Endotoxin (B1171834) Contamination: The recombinant protein preparation may be contaminated with endotoxins from the expression system (e.g., E. coli). This can cause a strong, non-specific inflammatory response. Always test your protein stock for endotoxin levels and ensure they are below acceptable limits for in vivo use.
-
Off-Target Effects: While designed to be specific, the agonist could have unforeseen off-target effects. Careful observation and documentation of all physiological responses are necessary.
-
Data Presentation
Table 1: Comparative Serum Stability of GP130 Agonists in Mice
| Compound | Description | Administration Route | Peak Serum Level | Detectable Duration | Reference |
| IL-6 | Native Cytokine | Intraperitoneal | ~2 hours | Up to 8 hours | [3] |
| Hyper-IL-6 | Designer Cytokine (IL-6 fused to sIL-6R) | Intraperitoneal | 1-3 hours | Up to 48 hours | |
| GP130 Agonist-1 | (User's Data) | (User Defined) | (To be determined) | (To be determined) | N/A |
Experimental Protocols
Protocol 1: In Vivo Serum Stability Assessment of this compound in Mice
This protocol outlines the steps to determine the pharmacokinetic profile of this compound in mouse serum.
Materials:
-
This compound (lyophilized powder, endotoxin-free)
-
Sterile, pyrogen-free saline or appropriate formulation buffer
-
8-10 week old mice (e.g., C57BL/6)
-
Serum separator tubes (SST)
-
Microcentrifuge
-
Low-protein-binding microcentrifuge tubes
-
ELISA kit specific for this compound
Procedure:
-
Agonist Preparation:
-
Reconstitute the lyophilized this compound in sterile, pyrogen-free saline or a pre-determined formulation buffer to the desired stock concentration.
-
Gently mix by inversion. Do not vortex.
-
Prepare the final dosing solution based on the animal's weight and the target dose (e.g., mg/kg).
-
-
Animal Dosing:
-
Acclimatize animals for at least one week before the study.
-
Administer the this compound solution via the chosen route (e.g., intravenous tail vein injection or intraperitoneal injection). Administer vehicle control to a separate group of animals.
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).
-
Use a consistent collection method, such as retro-orbital or submandibular bleeding.
-
Collect approximately 50-100 µL of blood into an SST for each time point.
-
-
Serum Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the SSTs at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) without disturbing the cell pellet.
-
-
Sample Storage:
-
Aliquot the serum into pre-chilled, sterile, low-protein-binding microcentrifuge tubes.
-
Immediately freeze the aliquots and store them at -80°C until analysis.
-
-
Quantification by ELISA:
-
Thaw serum samples on ice.
-
Perform a sandwich ELISA according to the manufacturer's instructions for your specific this compound kit.
-
Briefly, this involves coating a plate with a capture antibody, adding standards and samples, adding a detection antibody, followed by a substrate for colorimetric detection.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the known concentrations of the agonist.
-
Calculate the concentration of this compound in each serum sample by interpolating from the standard curve.
-
Plot the serum concentration versus time to generate a pharmacokinetic profile. From this, parameters like half-life (t½), Cmax, and AUC can be determined.
-
References
addressing variability in GP130 receptor agonist-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results involving GP130 Receptor Agonist-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a this compound?
A this compound is a compound that binds to and activates the GP130 receptor, a shared signal transducer for the IL-6 family of cytokines. Upon binding, the agonist induces the dimerization of GP130, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of GP130, creating docking sites for downstream signaling proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in processes such as cell proliferation, differentiation, and inflammation. Activation of other pathways, like the MAPK/ERK cascade, can also occur.
Q2: My this compound shows lower potency (higher EC50) than expected in a cell-based assay. What are the potential causes?
Several factors can contribute to lower than expected potency:
-
Suboptimal Agonist-1 Concentration: Ensure the correct dilutions of the agonist have been prepared. Serial dilution errors are a common source of variability.
-
Agonist-1 Degradation: Improper storage or handling can lead to the degradation of the agonist. It is recommended to aliquot the stock solution and avoid repeated freeze-thaw cycles.[1]
-
Low GP130 Receptor Expression: The cell line used may have low or variable expression of the GP130 receptor. It is crucial to verify receptor expression levels.
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can exhibit altered signaling responses.[2][3] It is advisable to use cells within a consistent and low passage range.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature, can negatively impact agonist binding and receptor signaling.
-
Serum Interference: Components in serum can sometimes interfere with the binding of the agonist to the receptor. Consider reducing the serum concentration or using serum-free media during the agonist stimulation step.
Q3: I am observing high variability between replicate wells in my cell proliferation assay (e.g., MTT, CellTiter-Glo®). What can I do to improve consistency?
High variability in cell-based assays can be frustrating. Here are some common causes and solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[4]
-
Inconsistent Incubation Times: Ensure that the incubation times for cell seeding, agonist treatment, and assay reagent addition are consistent across all plates.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): Ensure complete mixing and sufficient incubation time with the solubilization buffer to dissolve all formazan crystals.[5]
-
Temperature Gradients: Allow plates and reagents to equilibrate to the appropriate temperature before use.[4]
Q4: I am not detecting a significant increase in STAT3 phosphorylation upon treatment with this compound. What should I check?
-
Stimulation Time: The kinetics of STAT3 phosphorylation are often rapid and transient. A 2-fold increase in pSTAT3 has been observed within 10 minutes of treatment with a GP130 receptor agonist.[1] Perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the optimal stimulation time.
-
Agonist Concentration: The concentration of the agonist may be too low. Perform a dose-response experiment to identify the optimal concentration.
-
Cell Lysis and Sample Preparation: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3. Ensure proper protein quantification to load equal amounts of protein for Western blotting.
-
Antibody Quality: Use validated antibodies for both total STAT3 and phospho-STAT3 (Tyr705).
-
GP130 Receptor Expression: Confirm that your cell line expresses sufficient levels of the GP130 receptor.
Troubleshooting Guides
Guide 1: Inconsistent Dose-Response Curve for GP130 Agonist-1 in Cell Proliferation Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No clear sigmoidal curve | Agonist concentration range is too narrow or not centered around the EC50. | Test a wider range of agonist concentrations, typically covering several orders of magnitude (e.g., 0.01 nM to 10 µM). |
| Cell seeding density is too high or too low. | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the assay. | |
| Assay incubation time is too short or too long. | Optimize the incubation time with the agonist. A typical duration is 48-72 hours. | |
| High variability at the bottom of the curve | Inconsistent cell viability in untreated wells. | Ensure consistent cell health and seeding. Check for contamination. |
| Cytotoxicity of the agonist at high concentrations. | Perform a cytotoxicity assay to assess the toxic effects of the agonist at the highest concentrations used. | |
| High variability at the top of the curve | "Hook effect" due to receptor saturation or desensitization at very high agonist concentrations. | Extend the dose-response curve to higher concentrations to confirm this effect. |
| Incomplete solubilization of formazan crystals in MTT assays at high cell densities. | Ensure adequate volume of solubilization solution and complete mixing.[5] |
Guide 2: Weak or No Signal in STAT3 Phosphorylation Western Blot
| Observed Problem | Potential Cause | Recommended Solution |
| No detectable pSTAT3 band in agonist-treated samples | Inappropriate stimulation time. | Perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to find the peak phosphorylation time.[1] |
| Insufficient agonist concentration. | Use a concentration of the agonist that is at or above its EC50 for STAT3 activation. | |
| Low GP130 receptor expression on the cell surface. | Verify GP130 expression using flow cytometry or Western blot.[6][7] | |
| Inactive agonist. | Check the storage and handling of the agonist. Use a fresh aliquot.[1] | |
| Issues with antibodies. | Use validated antibodies for pSTAT3 (Tyr705) and total STAT3. Run positive controls (e.g., cells treated with IL-6). | |
| Weak pSTAT3 signal | Suboptimal cell lysis. | Use a lysis buffer containing phosphatase and protease inhibitors and keep samples on ice. |
| Low protein concentration in the lysate. | Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg). | |
| Inefficient protein transfer to the membrane. | Optimize the Western blot transfer conditions (voltage, time, membrane type). | |
| High background on the Western blot | Insufficient blocking. | Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. |
Data Presentation
Table 1: Representative Experimental Parameters for GP130 Agonist-1 Assays
| Parameter | Cell Proliferation Assay (e.g., Ba/F3-gp130 cells) | STAT3 Phosphorylation Assay (e.g., SH-SY5Y cells) |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | 1 x 10^6 - 2 x 10^6 cells/well (6-well plate) |
| Serum Concentration | 5-10% FBS in culture medium | Serum-starve for 4-16 hours before stimulation |
| Agonist Concentration Range | 0.01 nM - 10 µM (for dose-response) | 10x EC50 concentration (for single point) |
| Incubation Time | 48 - 72 hours | 5 - 60 minutes (time-course recommended) |
| Positive Control | Recombinant IL-6 + soluble IL-6R | Recombinant IL-6 (10-50 ng/mL) |
| Negative Control | Vehicle (e.g., DMSO, PBS) | Vehicle (e.g., DMSO, PBS) |
Table 2: Expected Quantitative Outcomes for GP130 Agonist-1
| Parameter | Expected Outcome | Notes |
| EC50 (Cell Proliferation) | Varies depending on the agonist and cell line. | Can range from low nM to µM. |
| IC50 (for an inhibitor) | A reported IC50 for a sgp130-Fc inhibitor is ~500 ng/mL.[8][9] | This provides a reference point for the potency of GP130-targeting molecules. |
| Fold-change in pSTAT3 | A 2-fold increase has been reported within 10 minutes.[1] | This can be higher depending on the agonist, cell line, and assay conditions. |
| GP130 Receptor Expression | Varies significantly between cell lines. | Can be quantified by calibrated flow cytometry to compare different cell models.[6][7] |
Experimental Protocols
Protocol 1: GP130-mediated Cell Proliferation Assay (MTT-based)
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Prepare a single-cell suspension in a complete growth medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Agonist Treatment:
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the old medium from the wells and add the agonist dilutions.
-
Include vehicle-only wells as a negative control and a known GP130 activator (e.g., IL-6 + sIL-6R) as a positive control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours.
-
Treat the cells with this compound at the desired concentration for the optimal time determined from a time-course experiment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against pSTAT3 (Tyr705) and total STAT3.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Quantification of membrane-bound cytokine receptors by calibrated flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing GP130 Receptor Desensitization in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of GP130 receptor desensitization in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is GP130 receptor desensitization and why is it a problem in long-term studies?
A1: GP130 receptor desensitization is a process where the cell's response to continuous or repeated stimulation by GP130-activating cytokines (e.g., IL-6, LIF) diminishes over time. This is a significant issue in long-term studies because it can lead to a progressive loss of the desired biological effect, making it difficult to assess the long-term efficacy of a drug or treatment that relies on sustained GP130 signaling.
Q2: What is the primary mechanism behind GP130 desensitization?
A2: The primary mechanism is a negative feedback loop involving the Suppressor of Cytokine Signaling 3 (SOCS3) protein.[1] Activation of the GP130 downstream signaling pathway, particularly the JAK/STAT3 axis, induces the expression of SOCS3.[1] SOCS3 then binds to both the GP130 receptor and the associated Janus kinases (JAKs), effectively blocking further signal transduction.[1][2]
Q3: Are there other mechanisms involved in GP130 desensitization?
A3: Yes, while SOCS3-mediated inhibition is the most prominent mechanism, receptor internalization (endocytosis) can also contribute to desensitization by reducing the number of available receptors on the cell surface. However, studies suggest that SOCS3-dependent feedback inhibition is the more critical factor in the termination of the IL-6-induced signal.
Q4: How can I prevent or mitigate GP130 desensitization in my long-term cell culture experiments?
A4: Several strategies can be employed, primarily focused on disrupting the SOCS3 negative feedback loop. These include:
-
siRNA-mediated knockdown of SOCS3: This directly reduces the amount of SOCS3 protein available to inhibit signaling.
-
Use of small molecule inhibitors:
-
Genetic models: Using cells or animal models with a genetic knockout of SOCS3 can provide a powerful tool to study the effects of sustained GP130 signaling.[6]
Q5: Which method is the most effective for preventing desensitization?
A5: The most effective method can depend on the specific experimental context, cell type, and desired duration of sustained signaling. siRNA offers high specificity for SOCS3, while small molecule inhibitors can be easier to implement and titrate. A direct comparison of the expected efficacy of these methods is provided in the quantitative data table below.
Troubleshooting Guides
Problem 1: Transient STAT3 phosphorylation despite continuous cytokine stimulation.
-
Possible Cause: This is the classic sign of GP130 desensitization, likely due to the induction of SOCS3.
-
Troubleshooting Steps:
-
Confirm SOCS3 induction: Perform a time-course experiment and analyze SOCS3 protein levels by Western blot. You should observe an increase in SOCS3 expression that correlates with the decrease in STAT3 phosphorylation.
-
Implement a desensitization prevention strategy:
-
Short-term solution: Use a JAK inhibitor (e.g., Ruxolitinib) to acutely block the signaling cascade and subsequent SOCS3 induction.
-
Long-term solution: Utilize siRNA to knock down SOCS3 expression prior to and during the long-term cytokine stimulation.
-
-
Optimize stimulation conditions: In some cases, using a lower, but still effective, concentration of the cytokine may lead to less potent SOCS3 induction and a more sustained, albeit lower, level of signaling.
-
Problem 2: High levels of cell death during long-term stimulation experiments.
-
Possible Cause:
-
Cytotoxicity of inhibitors: Small molecule inhibitors can have off-target effects and induce cytotoxicity at higher concentrations or with prolonged exposure.
-
Overstimulation: Uncontrolled, continuous GP130 signaling can sometimes lead to cellular stress and apoptosis in certain cell types.
-
General cell culture health: Poor cell health, nutrient depletion, or high cell density can exacerbate stress during long-term experiments.[7][8]
-
-
Troubleshooting Steps:
-
Perform a dose-response curve for inhibitors: Determine the optimal, non-toxic concentration of your JAK or GP130 inhibitor that still effectively maintains signaling.
-
Monitor cell viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay throughout the experiment.
-
Consider intermittent stimulation: If continuous stimulation is not strictly necessary, a pulsed stimulation-and-recovery protocol may reduce cellular stress while still providing a long-term signaling effect.
-
Ensure optimal cell culture conditions: Maintain cells at a healthy density, ensure fresh media and nutrients are provided regularly, and monitor for any signs of contamination.[8]
-
Problem 3: Inconsistent or weak cytokine response in long-term experiments.
-
Possible Cause:
-
Cytokine degradation: Cytokines in cell culture medium can lose activity over time.
-
Suboptimal inhibitor concentration: The concentration of the inhibitor used to prevent desensitization may be too low to be effective over the entire duration of the experiment.
-
Antibody performance issues in analysis: Problems with antibodies used for Western blotting or flow cytometry can lead to apparent weak signals.[9]
-
-
Troubleshooting Steps:
-
Replenish cytokine: For very long-term experiments, consider partially changing the medium and replenishing the cytokine at regular intervals.
-
Re-evaluate inhibitor concentration and stability: Consult the manufacturer's data for the stability of the inhibitor in culture conditions and consider re-adding it with media changes.
-
Validate antibodies: Use positive controls to ensure your antibodies for detecting phosphorylated STAT3 and other signaling proteins are working correctly.[9]
-
Quantitative Data Summary
The following table provides a comparative overview of different strategies to prevent GP130 desensitization, with a focus on the duration of STAT3 phosphorylation as a key readout of signaling activity.
| Strategy | Target | Expected Duration of p-STAT3 (with continuous stimulation) | Key Advantages | Key Disadvantages |
| Control (No Intervention) | - | Transient (peaks at 30-60 min, returns to baseline by 2-4 hours)[10] | Baseline for comparison | Rapid desensitization |
| SOCS3 siRNA Knockdown | SOCS3 mRNA | Sustained for 48-72 hours or longer, depending on cell division rate[11][12] | High specificity for the target | Requires transfection optimization; transient effect |
| JAK Inhibitor (e.g., Ruxolitinib) | JAK1/JAK2 kinases | Sustained as long as the inhibitor is present and active | Easy to apply and titrate; reversible | Potential for off-target effects; can inhibit other cytokine signaling pathways |
| GP130 Inhibitor (e.g., Bazedoxifene) | GP130 protein | Can inhibit baseline and induced signaling; duration depends on continuous presence[4][5] | Directly targets the receptor complex | May not be as effective as downstream inhibitors in all contexts; potential for off-target effects |
| SOCS3 Knockout (Genetic Model) | SOCS3 gene | Constitutively prolonged signaling upon stimulation[6] | Provides a clean genetic model for studying sustained signaling | Not applicable to all cell types; potential developmental effects in whole organisms |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of SOCS3 for Prolonged GP130 Signaling
This protocol describes the use of small interfering RNA (siRNA) to reduce the expression of SOCS3, thereby preventing GP130 desensitization and prolonging STAT3 phosphorylation in response to cytokine stimulation.
Materials:
-
Cells of interest cultured in appropriate medium
-
SOCS3-specific siRNA and a non-targeting (scrambled) control siRNA
-
siRNA transfection reagent
-
Opti-MEM I Reduced Serum Medium (or similar)
-
GP130-activating cytokine (e.g., recombinant human IL-6)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for Western blotting
-
Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-SOCS3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection (Day 1): a. For each well, dilute 20-50 pmol of SOCS3 siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation. d. Add the 200 µL siRNA-lipid complex dropwise to the cells. e. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Long-Term Cytokine Stimulation (Day 3-5): a. After the initial transfection period, replace the medium with fresh complete medium containing the GP130-activating cytokine (e.g., 20 ng/mL IL-6). For long-term studies (e.g., > 24 hours), it is advisable to replace the medium with fresh cytokine-containing medium every 24 hours.
-
Time-Course Analysis and Cell Lysis: a. At various time points after cytokine addition (e.g., 0, 30 min, 2h, 6h, 12h, 24h, 48h), wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer. b. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Western Blot Analysis: a. Determine the protein concentration of the lysates. b. Perform SDS-PAGE and Western blotting using antibodies against p-STAT3, total STAT3, SOCS3, and a loading control.[13][14] c. Quantify the band intensities to determine the duration of STAT3 phosphorylation and the efficiency of SOCS3 knockdown.
Protocol 2: Using a Small Molecule JAK Inhibitor to Sustain GP130 Signaling
This protocol outlines the use of a JAK inhibitor to prevent the negative feedback loop and maintain GP130-mediated signaling.
Materials:
-
Cells of interest cultured in appropriate medium
-
JAK inhibitor (e.g., Ruxolitinib) dissolved in a suitable solvent (e.g., DMSO)
-
GP130-activating cytokine (e.g., recombinant human IL-6)
-
Materials for cell lysis and Western blotting as described in Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates 24 hours prior to the experiment to achieve 70-80% confluency.
-
Inhibitor Pre-treatment: a. Pre-treat the cells with the JAK inhibitor at the desired concentration (e.g., 1-10 µM Ruxolitinib) for 1-2 hours before cytokine stimulation. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: a. Add the GP130-activating cytokine directly to the medium containing the JAK inhibitor.
-
Long-Term Incubation and Analysis: a. For long-term experiments, maintain the cells in the presence of both the inhibitor and the cytokine. Replace the medium with fresh inhibitor and cytokine every 24-48 hours. b. Harvest cell lysates at various time points and perform Western blot analysis for p-STAT3, total STAT3, and SOCS3 as described in Protocol 1.
Visualizations
Caption: GP130 signaling and SOCS3-mediated negative feedback loop.
Caption: Workflow for siRNA-mediated prevention of GP130 desensitization.
References
- 1. JCI Insight - Endothelial SOCS3 maintains homeostasis and promotes survival in endotoxemic mice [insight.jci.org]
- 2. Inhibition of IL-6 family cytokines by SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking IL-6/GP130 Signaling Inhibits Cell Viability/Proliferation, Glycolysis, and Colony Forming Activity in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Muscle-specific deletion of SOCS3 increases the early inflammatory response but does not affect regeneration after myotoxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. anilocus.com [anilocus.com]
- 10. Suppression of Cytokine Signalling by SOCS3: Characterisation of the mode of inhibition and the basis of its specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β–induced epigenetic deregulation of SOCS3 facilitates STAT3 signaling to promote fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constitutive STAT3 Phosphorylation Contributes to Skeletal Muscle Insulin Resistance in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HGF/c-met/Stat3 signaling during skin tumor cell invasion: indications for a positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for GP130 Receptor Agonist-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving GP130 Receptor Agonist-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic molecule designed to bind to and activate the Glycoprotein 130 (GP130) receptor, also known as CD130. GP130 is a shared signal-transducing receptor subunit for the Interleukin-6 (IL-6) family of cytokines. Upon agonist binding and subsequent receptor dimerization, GP130 activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[1][2][3] Additionally, the Ras/mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways are also activated.[1][4]
Q2: What are the key downstream signaling events to measure for assessing GP130 activation, and what are their typical kinetics?
A2: The most common and immediate readout for GP130 activation is the phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3 Tyr705). This event is typically rapid and transient, peaking between 15 and 30 minutes after agonist stimulation and returning to near-baseline levels within 100 to 120 minutes.[2][3][5] Another key event is the phosphorylation of ERK1/2, which often shows even faster kinetics, peaking around 5 to 10 minutes post-stimulation. The transient nature of STAT3 phosphorylation is due to a negative feedback loop involving the induction of Suppressor of Cytokine Signaling 3 (SOCS3).[6]
Q3: Why is optimizing the incubation time for this compound critical for my experiments?
A3: Optimizing the incubation time is crucial for several reasons:
-
Transient Signaling: As key signaling events like STAT3 and ERK phosphorylation are transient, selecting the correct time point is essential to observe the maximal effect.[1][3] Missing this window can lead to false-negative results.
-
Receptor Internalization and Desensitization: Prolonged exposure to an agonist can lead to the internalization of the GP130 receptor, rendering the cells less responsive to further stimulation.[7]
-
Distinguishing Primary from Secondary Effects: Short incubation times are suitable for studying direct signaling events. Longer incubation times (hours to days) are necessary for assessing downstream consequences such as gene expression changes, cytokine secretion, or effects on cell viability and proliferation.[4][8]
Q4: For longer-term experiments like cell viability or gene expression, what incubation times should I consider?
A4: For assays measuring downstream cellular responses, longer incubation times are necessary.
-
Gene Expression: Changes in the expression of STAT3-responsive genes like SOCS3 can be detected within 1 to 2 hours.[3] For broader transcriptional profiling, incubation times of 4 to 24 hours are common.[9][10]
-
Cell Viability/Proliferation: These assays typically require incubation periods ranging from 24 to 72 hours to observe significant effects.[8][11][12]
-
Cytokine Secretion: To measure the induction of secondary cytokine production, an overnight (approximately 16 hours) incubation is often a good starting point.[4]
Troubleshooting Guides
Issue 1: No or Weak Phospho-STAT3/ERK Signal Detected by Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | Perform a time-course experiment. Based on published data for GP130 agonists like IL-6, test short time points such as 0, 5, 15, 30, and 60 minutes to capture the peak phosphorylation of STAT3 and ERK.[2][3][5] |
| Inactive Agonist | Ensure the this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Insufficient Protein Load | For detecting phosphorylated proteins, which can be of low abundance, a protein load of at least 20-30 µg per lane is recommended. You may need to increase this to 100 µg for some sample types.[13] |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C during preparation to prevent dephosphorylation.[14] |
| Incorrect Blocking Buffer | For phospho-protein detection, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[14] |
| Low Receptor Expression | Confirm that your cell line expresses sufficient levels of the GP130 receptor. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inappropriate Incubation Time | A time-course experiment is recommended. Test incubation times of 24, 48, and 72 hours to determine the optimal duration for observing effects on cell viability.[8][11] |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to promote even cell distribution. |
| Solvent Effects | If using a solvent like DMSO to dissolve the agonist, ensure the final concentration in the media is low (typically <0.1%) and include a vehicle-only control. |
| Variable Cell Health | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. |
Data Summary Tables
Table 1: Recommended Incubation Times for Assessing this compound Activity
| Assay Type | Key Readout | Recommended Incubation Time | References |
| Short-Term Signaling | Phospho-STAT3 (Tyr705) | 15 - 30 minutes (peak) | [2][3][5] |
| Phospho-ERK1/2 | 5 - 15 minutes (peak) | [15][16] | |
| Gene Expression | SOCS3 mRNA | 1 - 2 hours | [3] |
| Global Transcriptomics (RNA-seq) | 4 - 24 hours | [9][10] | |
| Long-Term Cellular Response | Cell Viability / Proliferation | 24 - 72 hours | [8][11][12] |
| Cytokine Secretion | 16 - 24 hours | [4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of STAT3 and ERK Phosphorylation by Western Blot
-
Cell Culture and Serum Starvation: Seed cells (e.g., HeLa or HepG2) in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to reduce basal signaling.
-
Agonist Stimulation (Time-Course): Treat the serum-starved cells with a fixed, effective concentration of this compound for various time points (e.g., 0, 5, 10, 15, 30, 60, and 120 minutes). Include a vehicle-only control for the longest time point.
-
Cell Lysis: After treatment, immediately place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-ERK1/2, total STAT3, total ERK1/2, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C, following the manufacturer's recommended dilutions in 3-5% BSA in TBST.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: GP130 receptor signaling pathways activated by an agonist.
Caption: Troubleshooting workflow for absent pSTAT3 signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Autocrine Regulation of Interleukin-6 via the Activation of STAT3 and Akt in Cardiac Myxoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Response Is Determined by Duration of Receptor and Signal Transducers and Activators of Transcription 3 (STAT3) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Phosphorylation and internalization of gp130 occur after IL-6 activation of Jak2 kinase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Hyper-induction of IL-6 after TLR1/2 stimulation in calves with bovine respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pA2 Online [pa2online.org]
Validation & Comparative
Validating On-Target Activity of a Novel GP130 Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of a novel GP130 receptor agonist, herein referred to as GP130 Receptor Agonist-1. We offer a comparative analysis of its performance against established GP130 activators, supported by detailed experimental protocols and data presented in a clear, structured format. This document is intended to aid researchers in the objective assessment of novel therapeutic candidates targeting the GP130 signaling pathway.
Introduction to GP130 Signaling
The glycoprotein (B1211001) 130 (gp130) is a ubiquitously expressed transmembrane receptor that serves as the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2][3] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[2][3] Activation of gp130 is critical for a myriad of physiological processes, including immune responses, hematopoiesis, and neural development.[2]
Upon ligand binding, gp130 dimerizes, leading to the activation of associated Janus kinases (JAKs).[3] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of gp130, creating docking sites for downstream signaling molecules. Two major signaling cascades are initiated: the JAK/STAT pathway, primarily through STAT3, and the SHP-2/Ras/MAPK pathway.[4][5] The activation of these pathways culminates in transcriptional regulation of target genes that control cell proliferation, survival, and differentiation.[4][6]
Given its central role in cellular signaling, the development of novel agonists and antagonists targeting the GP130 receptor is a promising avenue for therapeutic intervention in various diseases, including inflammatory conditions and cancer.[7][8]
Comparative Analysis of this compound
The on-target activity of this compound is evaluated by its ability to induce downstream signaling events characteristic of gp130 activation. Here, we compare its performance with the well-characterized cytokine agonist, the IL-6/soluble IL-6 receptor (sIL-6R) complex, a potent activator of gp130 signaling.
Data Presentation
Table 1: Comparison of STAT3 Phosphorylation
| Agonist | Cell Line | Concentration | Fold Increase in p-STAT3 (Tyr705) |
| This compound (Compound 2) | SH-SY5Y | 10 µM | ~2-fold[9] |
| IL-6/sIL-6R | Ba/F3-gp130 | 10 ng/mL / 200 ng/mL | Concentration-dependent increase[10] |
| Hyper-IL-6 | Ba/F3-gp130 | 10 ng/mL | Concentration-dependent increase[10] |
Table 2: Comparison of Cell Proliferation
| Agonist | Cell Line | EC50 |
| This compound | Ba/F3-gp130 | Data not available |
| IL-6/sIL-6R | Ba/F3-gp130 | ~0.5 ng/mL / ~10 ng/mL[10] |
| Hyper-IL-6 | Ba/F3-gp130 | ~12.5 ng/mL[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Ba/F3-gp130 Cell Proliferation Assay
This assay measures the ability of a test compound to induce the proliferation of Ba/F3 cells that are dependent on gp130 signaling for growth.
Materials:
-
Ba/F3-gp130 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Recombinant murine IL-3
-
This compound
-
IL-6/sIL-6R complex (positive control)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Culture Ba/F3-gp130 cells in RPMI 1640 medium supplemented with 10% FBS and 10 ng/mL of recombinant murine IL-3.
-
Prior to the assay, wash the cells three times with IL-3-free medium to remove any residual growth factor.
-
Resuspend the cells in IL-3-free medium and seed them into a 96-well plate at a density of 5 x 10³ cells per well in a volume of 90 µL.
-
Prepare serial dilutions of this compound and the IL-6/sIL-6R complex in IL-3-free medium.
-
Add 10 µL of the agonist dilutions to the respective wells. Include wells with medium alone as a negative control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curves.
STAT3 Phosphorylation Western Blot
This assay quantifies the phosphorylation of STAT3 at Tyr705, a key downstream event in gp130 signaling.
Materials:
-
SH-SY5Y or other suitable cells expressing gp130
-
DMEM or appropriate cell culture medium
-
This compound
-
IL-6/sIL-6R complex (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with varying concentrations of this compound or IL-6/sIL-6R for 15-30 minutes at 37°C. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 for normalization.
-
Quantify the band intensities to determine the fold increase in STAT3 phosphorylation.
STAT3-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to gp130 activation.
Materials:
-
HEK293T or other suitable cells
-
STAT3-responsive luciferase reporter plasmid (e.g., containing the SIE promoter)
-
Control plasmid expressing Renilla luciferase
-
Transfection reagent
-
This compound
-
IL-6/sIL-6R complex (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow the cells to adhere and then treat them with serial dilutions of this compound or IL-6/sIL-6R.
-
Incubate for 6-24 hours at 37°C.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GP130 receptor signaling cascade.
Caption: Workflow for validating GP130 agonist activity.
References
- 1. [PDF] A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 | Semantic Scholar [semanticscholar.org]
- 2. gp130 at the nexus of inflammation, autoimmunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gp130 and the IL-6 family of cytokines: signaling mechanisms and thrombopoietic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Is Required for the gp130-mediated Full Activation of the c-myc Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 activation is a critical step in gp130-mediated terminal differentiation and growth arrest of a myeloid cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent GP130/STAT3 Signaling Contributes to the Resistance of Doxorubicin, Cisplatin, and MEK Inhibitor in Human Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Specificity Analysis of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine, a known gp130 receptor agonist, against other modulators of the gp130 signaling pathway. This document summarizes available quantitative data, details experimental protocols for specificity analysis, and visualizes key biological pathways and workflows.
N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine, also identified as UCLA GP130 2 and GP130 receptor agonist-1, has been characterized as an activator of the glycoprotein (B1211001) 130 (gp130) signaling cascade.[1] This pathway is integral to numerous cellular processes, including inflammation, immune response, and cell proliferation, making its modulation a significant area of therapeutic interest. This guide offers a comparative overview of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine and alternative small molecules and biologics that target the gp130 pathway, providing valuable insights for specificity and selectivity assessment.
Comparative Analysis of gp130 Modulators
The following table summarizes the activity of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine and selected alternative compounds that modulate the gp130 signaling pathway. While quantitative potency data for N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine is limited, its agonistic activity is characterized by the induction of downstream signaling events. In contrast, several inhibitory molecules have well-defined potencies.
| Compound Name | Target(s) | Mechanism of Action | Reported Activity |
| N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine | gp130 | Agonist | Induces a 2-fold increase in STAT3 phosphorylation in SH-SY5Y cells within 10 minutes. Also increases phosphorylation of AKT and ERK1/2.[1][2][3] |
| Bazedoxifene | gp130, Estrogen Receptor | Antagonist (Inhibitor of IL-6/gp130 interaction) | Inhibits IL-6-induced STAT3 phosphorylation. IC50 values for cell viability in cervical cancer cell lines range from 3.79 µM to 4.827 µM.[2][4] |
| SC144 | gp130 | Antagonist | Binds to gp130 and abrogates Stat3 phosphorylation. Exhibits IC50 values for cell growth inhibition in various ovarian cancer cell lines in the sub-micromolar range (e.g., OVCAR-5: 0.49 µM, OVCAR-8: 0.72 µM).[5][6] |
| LMT-28 | gp130 | Modulator (Inhibitor) | Suppresses IL-6 signaling through direct binding to gp130 and inhibits phosphorylation of gp130, STAT3, and ERK.[7] |
| Tocilizumab | IL-6 Receptor (IL-6R) | Monoclonal Antibody (Antagonist) | Binds to both soluble and membrane-bound IL-6R, preventing IL-6 from binding and activating the gp130 signaling complex. |
Signaling Pathways and Experimental Workflows
To understand the context of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine's activity and the methods used for its characterization, the following diagrams illustrate the gp130 signaling pathway and a general workflow for assessing compound specificity.
Caption: The gp130 signaling pathway activated by agonists and inhibited by antagonists.
Caption: A typical workflow for assessing the specificity of a small molecule modulator.
Detailed Experimental Protocols
To facilitate the replication and validation of specificity studies, detailed protocols for key experimental assays are provided below.
gp130 Receptor Binding Assay
Objective: To determine the direct binding affinity of a test compound to the gp130 receptor.
Methodology: A label-free surface plasmon resonance (SPR) or a competitive binding assay can be employed.
-
SPR-Based Assay:
-
Immobilize recombinant human gp130 protein onto a sensor chip.
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor surface and a reference surface.
-
Measure the change in resonance units to determine the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic data.
-
-
Competitive Binding Assay:
-
Coat microtiter plates with recombinant gp130.
-
Add a known biotinylated ligand of gp130 (e.g., IL-6/sIL-6R complex) at a fixed concentration along with varying concentrations of the test compound.
-
Incubate to allow for competitive binding.
-
Wash to remove unbound reagents.
-
Add streptavidin-HRP and a suitable substrate to detect the amount of bound biotinylated ligand.
-
Measure the signal and calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the labeled ligand binding.
-
STAT3 Phosphorylation Assay (Western Blot)
Objective: To quantify the effect of a test compound on the phosphorylation of STAT3, a key downstream effector of gp130 signaling.
Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., SH-SY5Y, HeLa) in culture plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration. For agonists, serum-starve the cells prior to treatment. For antagonists, pre-incubate with the compound before stimulating with a known gp130 ligand like IL-6.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the relative change in STAT3 phosphorylation.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
Objective: To assess the selectivity of a test compound against a broad panel of human kinases.
Methodology: This is typically performed as a fee-for-service by specialized vendors. The general principle involves a competition binding assay.
-
An active site-directed ligand is immobilized on a solid support.
-
The test compound is incubated with the immobilized ligand and a specific kinase from a large panel.
-
The amount of kinase that binds to the immobilized ligand is quantified (e.g., by qPCR of a DNA tag fused to the kinase).
-
A potent interaction between the test compound and the kinase will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.
-
The results are typically reported as a percentage of control or a dissociation constant (Kd), allowing for a comprehensive selectivity profile to be generated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a test compound with its intracellular target in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Thermal Challenge: Aliquot the cell suspension and heat at a range of temperatures to generate a melt curve, or at a single optimized temperature for dose-response analysis.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (gp130 in this case) in the supernatant by Western blotting or other sensitive protein detection methods like ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding. For dose-response experiments, an increase in the amount of soluble protein at a fixed temperature with increasing compound concentration confirms target engagement.
Conclusion
N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine is an agonist of the gp130 signaling pathway, primarily characterized by its ability to induce STAT3 phosphorylation. For a comprehensive understanding of its specificity, further quantitative analysis, including determination of its EC50 for gp130 activation and broad-panel off-target screening, is recommended. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to characterize N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine and other modulators of the gp130 pathway, ultimately aiding in the development of more selective and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(4-Fluorophenyl)-4-phenyl-2-thiazolami | 339303-87-6 | MOLNOVA [molnova.com]
- 3. This compound | Interleukin | TargetMol [targetmol.com]
- 4. Cytokine Receptor gp130 - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Synthetic interleukin 22 (IL-22) signaling reveals biological activity of homodimeric IL-10 receptor 2 and functional cross-talk with the IL-6 receptor gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Thiazolamine, 4-phenyl- [webbook.nist.gov]
Confirming GP130 Receptor Agonist-1 Mediated Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm and characterize the signaling cascade initiated by GP130 Receptor Agonist-1. It offers a comparative analysis of key experimental approaches, supported by detailed protocols and quantitative data, to aid researchers in selecting the most appropriate methods for their specific research goals.
The GP130 Signaling Cascade
The Glycoprotein 130 (GP130) receptor is a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. Upon agonist binding, GP130 homodimerizes or heterodimerizes with other receptor subunits, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of GP130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Additionally, GP130 activation can trigger other important signaling pathways, including the Ras-MAPK/ERK and PI3K/AKT pathways.[1][2] this compound is a potent, brain-penetrant, and orally active agonist that has been shown to activate these key downstream pathways.[3]
Caption: GP130 receptor signaling pathway.
Comparative Analysis of Methods to Confirm GP130 Agonist-1 Signaling
Several robust methods can be employed to confirm and quantify the signaling events mediated by this compound. The choice of method depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Primary Readout | Pros | Cons |
| Western Blotting | Immunoassay to detect specific proteins in a complex mixture. | Phosphorylation status of key signaling proteins (p-STAT3, p-ERK, p-AKT). | - High specificity. - Provides information on protein size. - Widely established and accessible. | - Semi-quantitative. - Lower throughput. - Requires high-quality antibodies. |
| Cell Proliferation Assay | Measures the number of viable cells in response to agonist treatment. | Cell viability or proliferation rate. | - Functional readout of downstream signaling. - High-throughput compatible. - Relatively inexpensive. | - Indirect measure of specific pathway activation. - Can be influenced by off-target effects. |
| STAT3-Luciferase Reporter Assay | Measures the transcriptional activity of STAT3. | Luminescence signal proportional to STAT3 activity. | - Direct and quantitative measure of STAT3 transcriptional activity. - High-throughput compatible. - High sensitivity. | - Requires genetic modification of cells. - May not capture non-transcriptional roles of STAT3. |
| Co-immunoprecipitation (Co-IP) | Identifies protein-protein interactions. | Detection of GP130 dimerization. | - Directly demonstrates receptor activation mechanism. - Can identify novel interacting partners. | - Technically challenging. - Prone to false positives/negatives. - Indirect measure of signaling activity. |
| JAK Kinase Activity Assay | Measures the enzymatic activity of Janus kinases. | Phosphorylation of a substrate by purified JAKs. | - Direct measurement of kinase activity. - Allows for inhibitor screening. | - In vitro assay may not reflect cellular context. - Requires purified components. |
| Gene Expression Analysis (qPCR/RNA-seq) | Quantifies the expression of downstream target genes. | mRNA levels of STAT3 target genes (e.g., SOCS3, c-myc). | - Provides a broad view of the transcriptional response. - Highly sensitive and quantitative. | - Changes in mRNA may not always correlate with protein levels. - Can be influenced by other signaling pathways. |
Quantitative Data for GP130 Agonists
The following table summarizes available quantitative data for this compound and provides a comparison with the well-characterized GP130 agonist, Hyper-IL-6.
| Agonist | Cell Line | Assay | Readout | Result | Citation |
| This compound | SH-SY5Y | Western Blot | p-STAT3 (Tyr705) | 2-fold increase within 10 minutes | [3] |
| This compound | SH-SY5Y & Primary Cortical Neurons | Western Blot | p-AKT (Thr308), p-ERK1/2 (Thr202/Tyr204) | Increased phosphorylation | [3] |
| Hyper-IL-6 | Mouse Embryonic Fibroblasts (MEFs) | Flow Cytometry | p-STAT3 (Tyr705) | Dose-dependent increase up to 75 ng/mL | [4] |
Note: Detailed dose-response curves and EC50 values for this compound are not publicly available at this time.
Detailed Experimental Protocols
Western Blotting for Phosphorylated STAT3, ERK, and AKT
This protocol details the detection of phosphorylated signaling proteins in cell lysates following treatment with this compound.
Caption: Western Blotting Workflow.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with various concentrations of this compound for the desired time points (e.g., 10, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Denature samples by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Ba/F3-gp130 Cell Proliferation Assay
This assay measures the ability of this compound to induce the proliferation of Ba/F3 cells, which are dependent on GP130 signaling for growth.
Caption: Cell Proliferation Assay Workflow.
Materials:
-
Ba/F3-gp130 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Wash Ba/F3-gp130 cells to remove any residual IL-3 and resuspend in fresh medium. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Agonist Treatment: Add serial dilutions of this compound to the wells. Include a negative control (no agonist) and a positive control (e.g., Hyper-IL-6).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Plot the signal intensity against the agonist concentration and determine the EC50 value using non-linear regression.
STAT3-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3 in response to this compound.
Caption: Luciferase Reporter Assay Workflow.
Materials:
-
Host cell line (e.g., HEK293T)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Transfection: Co-transfect the host cells with the STAT3-responsive luciferase reporter plasmid and a control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Agonist Treatment: After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
Alternative and Complementary Approaches
To gain a more comprehensive understanding of this compound signaling, the primary methods can be supplemented with the following techniques:
-
Co-immunoprecipitation (Co-IP): This technique can be used to confirm that this compound induces the dimerization of the GP130 receptor, a critical initial step in signal activation.
-
JAK Kinase Activity Assays: These assays directly measure the enzymatic activity of JAKs, providing a more proximal readout of receptor activation than STAT3 phosphorylation.
-
Gene Expression Analysis: Using quantitative PCR (qPCR) or RNA sequencing (RNA-seq), researchers can analyze the expression of known STAT3 target genes (e.g., SOCS3, c-myc) to confirm the functional consequences of GP130 signaling.
By employing a combination of these methodologies, researchers can rigorously confirm and characterize the signaling pathways activated by this compound, providing a solid foundation for further drug development and biological studies.
References
- 1. Targeting the major pro-inflammatory interleukin-6-type cytokine receptor gp130 by antagonistic single domain antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous activation of gp130, a signal-transducing receptor component for interleukin 6-related cytokines, causes myocardial hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Small Molecule GP130 Agonists for Research and Drug Development
For researchers, scientists, and drug development professionals, the modulation of the glycoprotein (B1211001) 130 (GP130) receptor presents a significant therapeutic opportunity. While much of the focus has been on GP130 inhibition, a new frontier is emerging with the discovery of small molecule GP130 agonists. This guide provides a comparative analysis of the leading small molecule GP130 modulators with agonistic properties, offering a valuable resource for those looking to harness the regenerative and anti-inflammatory potential of this pathway.
This comparison focuses on two pioneering molecules, RCGD 423 and R805, which have demonstrated the ability to selectively activate GP130 signaling, mimicking or enhancing the effects of natural cytokine ligands. This guide will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for their evaluation.
Comparative Overview of Small Molecule GP130 Agonists
The following table summarizes the key characteristics of RCGD 423 and R805 based on currently available data. It is important to note that the field of small molecule GP130 agonists is still in its nascent stages, and comprehensive head-to-head comparative studies are limited.
| Feature | RCGD 423 | R805 |
| Mechanism of Action | Promotes atypical GP130 homodimerization, leading to downstream signaling.[1] Competitively inhibits IL-6 family cytokine-mediated heterodimerization.[1] | Modulates GP130 signaling by targeting the tyrosine 814 (Y814) residue, upstream of the SRC and MAPK circuit.[2][3] |
| Primary Signaling Pathway Activated | pSTAT3/MYC[1][4] | Appears to bias signaling towards a regenerative and anti-inflammatory phenotype.[5] |
| Reported Potency (EC50) | 4.5–7.2 μM for phosphorylation of GP130 and STAT3 in human articular chondrocytes.[1] | Specific EC50 for GP130 activation not yet publicly available. |
| Key Biological Effects | - Promotes proliferation and reduces apoptosis in adult chondrocytes.[1][6] - Enhances cartilage regeneration and reduces inflammation.[6][7] - Prevents articular cartilage degeneration in vivo.[1] | - Elicits a protective and regenerative effect on tissues after injury.[2][3] - Mitigates osteoarthritis in animal models.[8][9] - Attenuates inflammatory gene signatures.[8] |
| Therapeutic Potential | Osteoarthritis, juvenile arthritis, rheumatoid arthritis, lupus, neurological and heart diseases, baldness.[6][7] | Osteoarthritis, pulmonary fibrosis, bone loss.[10][11] |
| Development Stage | Preclinical; laying the groundwork for clinical trials.[6][7] | Phase 1 and 2A clinical trials planned for osteoarthritis.[10][11] |
Signaling Pathways and Mechanisms of Action
To understand the function of these small molecule agonists, it is crucial to visualize the GP130 signaling pathway and their proposed mechanisms of action.
Caption: Simplified GP130 signaling pathway and points of intervention for small molecule agonists.
Experimental Workflows
The evaluation of small molecule GP130 agonists typically involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.
Caption: A typical experimental workflow for the discovery and validation of small molecule GP130 agonists.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of small molecule GP130 agonists.
Cell-Based STAT3 Phosphorylation Assay (Western Blot)
This assay is fundamental for assessing the activation of the GP130 pathway.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human articular chondrocytes, HEK293T cells transfected with GP130) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of the small molecule agonist (e.g., RCGD 423) for a specified time (e.g., 15-30 minutes). Include a vehicle control and a positive control (e.g., IL-6 and soluble IL-6R).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
GP130 Homodimerization Assay (Co-Immunoprecipitation)
This assay helps to confirm the mechanism of action for molecules like RCGD 423.[1]
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with two differently tagged versions of GP130 (e.g., GP130-Flag and GP130-Myc).
-
Allow 24-48 hours for protein expression.
-
Treat the cells with the small molecule agonist or vehicle control for the desired time.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the STAT3 phosphorylation protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C to immunoprecipitate GP130-Flag and its interacting partners.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated GP130-Myc. The presence of a band indicates homodimerization.
-
Probe a separate blot of the input lysates with anti-Flag and anti-Myc antibodies to confirm protein expression.
-
In Vivo Efficacy Study in a Rat Model of Osteoarthritis
This type of study is crucial for evaluating the therapeutic potential of the small molecule agonists.[1]
-
Animal Model:
-
Induce osteoarthritis in adult male rats (e.g., Sprague-Dawley) via a surgical method such as anterior cruciate ligament transection (ACLT) or medial meniscectomy.
-
Allow a recovery period after surgery.
-
-
Treatment:
-
Administer the small molecule agonist (e.g., RCGD 423) or vehicle control via intra-articular injection into the affected knee joint.
-
Treatment can be a single dose or repeated at specified intervals.
-
-
Outcome Measures:
-
Behavioral Analysis: Assess pain and joint function using methods like the von Frey filament test for mechanical allodynia or gait analysis.
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O-Fast Green to assess cartilage integrity and proteoglycan content.
-
Score the cartilage damage using a standardized system (e.g., OARSI score).
-
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., CD68 for macrophages), cartilage degradation (e.g., MMP-13), and cartilage synthesis (e.g., Collagen type II).
-
Conclusion
The emergence of small molecule GP130 agonists like RCGD 423 and R805 represents a paradigm shift in targeting this critical signaling pathway. By selectively promoting regenerative and anti-inflammatory signals, these compounds hold immense promise for the treatment of a wide range of debilitating diseases, from osteoarthritis to fibrotic conditions. This guide provides a foundational understanding of these pioneering molecules, their mechanisms, and the experimental approaches required for their evaluation. As research in this area progresses, a more comprehensive comparative landscape will undoubtedly emerge, paving the way for novel and effective therapies.
References
- 1. Drug-induced modulation of gp130 signalling prevents articular cartilage degeneration and promotes repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R805 | gp130 modulator | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. stemcell.keck.usc.edu [stemcell.keck.usc.edu]
- 7. keck.usc.edu [keck.usc.edu]
- 8. Inhibition of a signaling modality within the gp130 receptor enhances tissue regeneration and mitigates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of a signaling modality within the gp130 receptor enhances tissue regeneration and mitigates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Relief for Osteoarthritis Moves to Clinical Trial After Animal Studies - Keck Medicine of USC [medresources.keckmedicine.org]
- 11. news-medical.net [news-medical.net]
Validating Neuroprotective Effects of GP130 Receptor Agonist-1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of GP130 receptor agonist-1 and alternative therapeutic agents in an in vivo model of NMDA-induced excitotoxicity. While preclinical data suggests the neuroprotective potential of this compound, this guide also presents available quantitative data for established NMDA receptor antagonists, Memantine and MK-801, to offer a baseline for comparison. Detailed experimental protocols and visualizations of key signaling pathways are included to support the design and evaluation of future in vivo studies.
Comparative Analysis of Neuroprotective Agents
A critical aspect of validating a novel neuroprotective agent is to benchmark its efficacy against existing or well-characterized compounds. This section compares the reported in vivo neuroprotective effects of this compound with the established NMDA receptor antagonists, Memantine and MK-801.
Data Summary
The following table summarizes the available quantitative data from in vivo studies investigating the neuroprotective effects of these compounds in models of NMDA-induced neurotoxicity or similar excitotoxic injury models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different models and methodologies employed.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | NMDA-induced neurotoxicity in mice | Oral: 10 or 30 mg/kg; Subcutaneous: 10 mg/kg | Reported to have a neuroprotective effect. Specific quantitative data on neuronal loss or behavioral outcomes is not publicly available.[1] | [1] |
| Memantine | Neonatal hypoxia-ischemia in rats | - | Reduced lethality and brain damage. | [2] |
| Organotypic hippocampal slices (NMDA-induced) | 1, 10, 50 µM | Concentration-dependent protection from NMDA-induced cell death. | [3] | |
| MK-801 | Intracerebral NMDA injection in rats | 1-10 mg/kg, i.p. (post-NMDA) | Prevented neurodegeneration caused by NMDA. Significant protection of cholinergic and GABAergic neurons. | |
| Ischemia/Reperfusion in rats | 0.5 mg/kg | Improved hippocampal cell survival and increased levels of BDNF, c-fos, and p-CREB. | ||
| Hypoglycemic brain damage in rats | 1.5-5.0 mg/kg, i.v. | Mitigated selective neuronal necrosis in the hippocampus and striatum. |
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the reproducibility and comparability of in vivo neuroprotection studies. The following is a detailed protocol for inducing neurodegeneration in a mouse model via stereotaxic injection of N-methyl-D-aspartate (NMDA), a widely used method to model excitotoxic neuronal injury.
Protocol: Intracerebroventricular (ICV) Injection of NMDA in Mice
This protocol is adapted from established methodologies for inducing excitotoxic lesions in the mouse brain.
1. Animals and Housing:
-
Species: Adult male mice (e.g., C57BL/6J, 8-10 weeks old).
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before any experimental procedures.
2. Materials and Reagents:
-
NMDA (N-methyl-D-aspartate)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe (10 µL)
-
Surgical drill
-
Surgical instruments (scalpel, forceps, etc.)
-
Heating pad
-
Suturing material
-
Analgesics for post-operative care
3. Surgical Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent and ensure a surgical plane of anesthesia is reached (verified by lack of pedal withdrawal reflex).
-
Secure the mouse in the stereotaxic apparatus. Maintain body temperature using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the scalp and disinfect the surgical area with an appropriate antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the desired injection site (e.g., hippocampus or striatum), drill a small burr hole through the skull.
-
Slowly lower the injection needle to the target depth.
-
Infuse NMDA solution (concentration and volume to be optimized for the specific brain region and desired level of injury) at a slow and controlled rate (e.g., 0.5 µL/min).
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
4. Post-operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery from anesthesia.
-
House mice individually after surgery to prevent injury.
-
Provide easy access to food and water.
5. Assessment of Neuroprotection:
-
Histology: At a predetermined time point post-injection (e.g., 7 days), perfuse the animals and collect the brains for histological analysis. Techniques such as Nissl staining or Fluoro-Jade staining can be used to quantify neuronal loss and neurodegeneration in the targeted brain region.
-
Behavioral Tests: A battery of behavioral tests can be performed to assess functional deficits and their amelioration by the neuroprotective agent. These may include tests for motor function (e.g., rotarod), cognitive function (e.g., Morris water maze), and anxiety-like behavior (e.g., open field test).
Signaling Pathways and Experimental Workflow
GP130 Receptor Signaling Pathways
Activation of the GP130 receptor by an agonist like this compound triggers multiple intracellular signaling cascades that are implicated in neuroprotection. The three major pathways are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. Understanding these pathways is crucial for elucidating the mechanism of action of GP130 agonists.
Caption: GP130 receptor signaling pathways involved in neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Studies
A typical workflow for assessing the neuroprotective efficacy of a compound in an NMDA-induced excitotoxicity model is outlined below.
Caption: Experimental workflow for in vivo neuroprotection studies.
Conclusion
GP130 receptor agonists, such as this compound, represent a promising therapeutic strategy for neuroprotection due to their ability to activate multiple pro-survival signaling pathways. While initial reports are encouraging, the lack of publicly available, quantitative in vivo data for this compound in models of NMDA-induced excitotoxicity highlights a critical gap. The data presented for the NMDA receptor antagonists Memantine and MK-801 provide a valuable benchmark for the level of neuroprotection that can be achieved in similar models.
For a comprehensive validation of the neuroprotective effects of this compound, future studies should focus on generating robust, quantitative data on neuronal survival and functional outcomes in a well-defined in vivo model, such as the intracerebroventricular NMDA injection model detailed in this guide. Direct, head-to-head comparisons with established neuroprotective agents under identical experimental conditions will be essential to fully elucidate the therapeutic potential of this novel compound.
References
Assessing the Specificity of GP130 Receptor Agonist-1: A Comparative Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the specificity of a novel therapeutic candidate, GP130 Receptor Agonist-1, with a primary focus on the use of knockout cell lines. The following sections detail experimental protocols, present comparative data in a clear, tabular format, and visualize key biological pathways and workflows to aid in the objective evaluation of this agonist's performance against alternative approaches.
Introduction to GP130 and Agonist Specificity
Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[1][3] Upon cytokine binding to its specific alpha receptor, gp130 dimerizes, leading to the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[4][5][6]
Given the pleiotropic effects of gp130 signaling in various physiological and pathological processes, including inflammation, hematopoiesis, and cancer, the development of specific agonists and antagonists is of significant therapeutic interest.[1] A critical aspect of developing a therapeutic agonist is to ensure its specificity for the intended receptor to minimize off-target effects. The use of knockout (KO) cell lines, which lack the expression of the target receptor, provides a definitive method for validating agonist specificity.
This guide will use a representative potent GP130 agonist, Hyper-IL-6 (a fusion protein of IL-6 and its soluble receptor), as a model for "this compound" to demonstrate the experimental principles and data interpretation, due to the limited public data on a compound specifically named "this compound".
Comparative Analysis of Agonist Activity: Wild-Type vs. GP130 Knockout Cells
The following tables summarize the expected quantitative data from key experiments designed to assess the specificity of this compound. These experiments compare the agonist's effects on wild-type (WT) cells expressing gp130 and corresponding GP130 knockout (KO) cells.
Table 1: STAT3 Phosphorylation in Response to this compound
| Cell Line | Treatment | Concentration | Mean Fluorescence Intensity (pSTAT3) | Fold Change (vs. Untreated) |
| Wild-Type (HEK293) | Untreated | - | 150 | 1.0 |
| Wild-Type (HEK293) | GP130 Agonist-1 | 10 ng/mL | 7500 | 50.0 |
| Wild-Type (HEK293) | GP130 Agonist-1 | 50 ng/mL | 15000 | 100.0 |
| GP130 KO (HEK293) | Untreated | - | 145 | 1.0 |
| GP130 KO (HEK293) | GP130 Agonist-1 | 10 ng/mL | 155 | 1.1 |
| GP130 KO (HEK293) | GP130 Agonist-1 | 50 ng/mL | 160 | 1.1 |
Table 2: MAPK/ERK Activation in Response to this compound
| Cell Line | Treatment | Concentration | Relative pERK/ERK Ratio (Western Blot) | Fold Change (vs. Untreated) |
| Wild-Type (Baf/3) | Untreated | - | 0.1 | 1.0 |
| Wild-Type (Baf/3) | GP130 Agonist-1 | 10 ng/mL | 2.5 | 25.0 |
| Wild-Type (Baf/3) | GP130 Agonist-1 | 50 ng/mL | 4.8 | 48.0 |
| GP130 KO (Baf/3) | Untreated | - | 0.1 | 1.0 |
| GP130 KO (Baf/3) | GP130 Agonist-1 | 10 ng/mL | 0.12 | 1.2 |
| GP130 KO (Baf/3) | GP130 Agonist-1 | 50 ng/mL | 0.13 | 1.3 |
Table 3: Cell Proliferation Assay
| Cell Line | Treatment | Concentration | Proliferation (% of Untreated Control) |
| Wild-Type (Baf/3) | Untreated | - | 100% |
| Wild-Type (Baf/3) | GP130 Agonist-1 | 10 ng/mL | 350% |
| Wild-Type (Baf/3) | GP130 Agonist-1 | 50 ng/mL | 600% |
| GP130 KO (Baf/3) | Untreated | - | 100% |
| GP130 KO (Baf/3) | GP130 Agonist-1 | 10 ng/mL | 102% |
| GP130 KO (Baf/3) | GP130 Agonist-1 | 50 ng/mL | 105% |
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the underlying biology and experimental design, the following diagrams are provided.
Caption: GP130 signaling pathway activated by an agonist.
Caption: Workflow for assessing agonist specificity.
Detailed Experimental Protocols
Generation of GP130 Knockout Cell Lines
Objective: To create a stable cell line lacking gp130 expression to serve as a negative control.
Methodology: CRISPR/Cas9-mediated gene editing is the recommended method.
-
gRNA Design: Design and synthesize two to three single-guide RNAs (sgRNAs) targeting the early exons of the IL6ST gene (encoding gp130).
-
Vector Construction: Clone the selected sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the chosen parental cell line (e.g., HEK293 or Baf/3) with the gRNA/Cas9 expression vector using a suitable method like lipofection or electroporation.
-
Selection: Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones for the presence of insertions or deletions (indels) at the target locus.
-
Western Blot: Confirm the absence of gp130 protein expression in candidate knockout clones.
-
Flow Cytometry: Validate the lack of gp130 surface expression using a fluorescently labeled anti-gp130 antibody.
-
STAT3 Phosphorylation Assay (Flow Cytometry)
Objective: To quantify the activation of the STAT3 signaling pathway in response to the agonist.
Methodology:
-
Cell Culture: Seed wild-type and GP130 KO cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulation: Treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde followed by permeabilization with ice-cold methanol.
-
Staining: Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT3 (pSTAT3).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the pSTAT3 signal.
MAPK/ERK Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the MAPK/ERK signaling pathway.
Methodology:
-
Cell Lysis: Following serum starvation and agonist stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the pERK signal to the total ERK signal.
Cell Proliferation Assay (MTT Assay)
Objective: To measure the effect of the agonist on cell proliferation.
Methodology:
-
Cell Seeding: Seed wild-type and GP130 KO cells in a 96-well plate at a low density.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Comparison with Alternative Specificity Assessment Methods
While knockout cells provide the most definitive evidence of on-target activity, other methods can also be employed to assess agonist specificity.
Table 4: Comparison of Specificity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| GP130 Knockout Cells | Complete ablation of the target receptor. | Unambiguous demonstration of on-target effect; Gold standard for specificity. | Time-consuming and technically demanding to generate stable knockout lines. |
| siRNA/shRNA Knockdown | Transient reduction of target receptor expression. | Faster to implement than generating knockout lines; Allows for dose-dependent knockdown. | Incomplete knockdown can lead to residual signaling; Potential for off-target effects of the RNAi machinery. |
| Competitive Binding Assays | Measures the ability of the agonist to displace a labeled ligand from the receptor. | Provides information on binding affinity and receptor occupancy. | Does not directly measure downstream signaling or functional outcomes. |
| Receptor Tyrosine Kinase (RTK) Profiling | Screens the agonist against a panel of other receptor tyrosine kinases. | Broadly assesses off-target kinase activation. | May not include all relevant off-target receptors; Does not assess non-kinase-mediated off-target effects. |
| Neutralizing Antibody Blockade | Uses a specific antibody to block the GP130 receptor before agonist treatment. | Can be used in a wider range of cell types without genetic modification. | Antibody may have its own signaling effects; Incomplete blockade can occur. |
Conclusion
The use of GP130 knockout cell lines represents the gold standard for unequivocally demonstrating the specificity of this compound. The absence of a cellular response to the agonist in these cells, in stark contrast to the robust activation observed in wild-type cells, provides compelling evidence of on-target activity. While alternative methods offer complementary information, the definitive nature of the knockout cell model is indispensable for the preclinical validation of novel therapeutic agonists targeting the gp130 receptor. This guide provides the necessary frameworks for designing, executing, and interpreting these critical experiments.
References
- 1. Signaling through a Novel Domain of gp130 Mediates Cell Proliferation and Activation of Hck and Erk Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation of STAT1/3 binding sites in gp130FXXQ knock-inmice does not alter hematopoietic stem cell repopulation or self-renewal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging principles of cytokine pharmacology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Dimerization of gp130 Leads to Constitutive STAT3 Activation, Cytokine-independent Growth, and Blockade of Differentiation of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of JAK-STAT and MAP kinases by leukemia inhibitory factor through gp130 in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Signaling Kinetics: GP130 Receptor Agonist-1 (Hyper-IL-6) versus Leukemia Inhibitory Factor (LIF)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling kinetics of a potent synthetic GP130 receptor agonist, Hyper-IL-6, and the endogenous cytokine, Leukemia Inhibitory Factor (LIF). Both molecules are crucial activators of the GP130 signaling cascade, a central pathway in inflammation, hematopoiesis, and cellular differentiation. Understanding their distinct kinetic profiles is paramount for therapeutic development and for dissecting the nuances of GP130-mediated cellular responses.
Introduction to GP130 Agonists
The glycoprotein (B1211001) 130 (GP130) receptor is a shared signal transducer for a family of cytokines, including Interleukin-6 (IL-6) and LIF. Activation of GP130 initiates a cascade of intracellular events, most notably the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). While both LIF and synthetic agonists like Hyper-IL-6 converge on this pathway, their mechanisms of receptor engagement and the resulting temporal dynamics of signaling can differ significantly.
Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine that plays a critical role in various physiological processes. It signals by forming a high-affinity complex with its specific receptor, LIFR, which then recruits and dimerizes GP130.
GP130 Receptor Agonist-1 (Hyper-IL-6) is a designer cytokine, a fusion protein of IL-6 and the soluble IL-6 receptor (sIL-6R). This engineered agonist circumvents the need for the membrane-bound IL-6 receptor and directly binds to and dimerizes GP130, leading to potent and, in some contexts, prolonged signal activation.[1]
The GP130 Signaling Pathway
Upon ligand binding, both LIF and Hyper-IL-6 induce the dimerization of GP130. This brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and subsequent phosphorylation of tyrosine residues on the intracellular domain of GP130. These phosphorylated tyrosines serve as docking sites for STAT3 proteins, which are then themselves phosphorylated by the activated JAKs. Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor, regulating the expression of target genes.
Quantitative Comparison of Signaling Kinetics
The primary difference in the signaling output of LIF and Hyper-IL-6 lies in the temporal dynamics of STAT3 activation. While direct comparative studies are limited, data from independent experiments allow for a kinetic profile comparison. LIF is known to induce a rapid and transient phosphorylation of STAT3, whereas Hyper-IL-6 can elicit a more sustained response.
| Parameter | LIF | This compound (Hyper-IL-6) | Reference |
| Mechanism of Action | Binds to LIFR, which then recruits and dimerizes GP130. | Fusion protein of IL-6 and sIL-6R that directly binds to and dimerizes GP130. | [2] |
| Time to Peak pSTAT3 | 5 - 15 minutes | ~15 - 30 minutes | [3][4] |
| Signal Duration | Transient, declines significantly by 60 minutes. | Sustained, can remain elevated for at least 3 hours. | [1][3][4] |
| Potency | High, but receptor-dependent. | Very high (100-1000 fold more potent than IL-6 alone), independent of endogenous IL-6R. | [1] |
| Qualitative Description | Induces a "fast wave" of STAT3 phosphorylation. | Elicits an "enhanced and longer activation" of STAT3. | [1][2] |
Note: The kinetic parameters are compiled from different studies and may vary depending on the cell type and experimental conditions.
Experimental Protocols
Accurate assessment of signaling kinetics relies on robust and well-defined experimental protocols. The following are standard methodologies for quantifying the temporal activation of STAT3 in response to GP130 agonists.
Time-Course Analysis of STAT3 Phosphorylation by Western Blot
This method allows for the semi-quantitative analysis of pSTAT3 levels at different time points following agonist stimulation.
a. Cell Culture and Stimulation:
-
Seed cells (e.g., HeLa, Ba/F3-gp130) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling.
-
Stimulate cells with either LIF (e.g., 10 ng/mL) or Hyper-IL-6 (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes).
b. Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
c. Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT3 signal to the total STAT3 or loading control signal for each time point.
-
Plot the normalized pSTAT3 levels against time to visualize the signaling kinetics.
Kinetic Analysis of STAT3 Phosphorylation by Phospho-Flow Cytometry
Phospho-flow cytometry allows for the quantitative analysis of pSTAT3 levels at a single-cell resolution, providing insights into the heterogeneity of signaling responses within a cell population.
a. Cell Stimulation and Fixation:
-
Prepare cell suspensions and stimulate with LIF or Hyper-IL-6 for the desired time points as described above.
-
To stop the signaling reaction, immediately fix the cells by adding pre-warmed formaldehyde (B43269) to a final concentration of 1.5-2% and incubate for 10-15 minutes at room temperature.
b. Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by resuspending the cell pellet in ice-cold methanol (B129727) and incubating for at least 30 minutes on ice. This step is crucial for allowing the antibodies to access intracellular epitopes.
c. Staining:
-
Wash the cells to remove the methanol.
-
Stain the cells with a fluorochrome-conjugated antibody specific for pSTAT3 (Tyr705) for 40-60 minutes at room temperature, protected from light.
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
d. Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using flow cytometry software.
-
The median fluorescence intensity (MFI) of the pSTAT3 signal is used as a quantitative measure of STAT3 phosphorylation.
-
Plot the MFI of pSTAT3 against time to determine the signaling kinetics.
Logical Relationship of Agonists
LIF represents the action of an endogenous cytokine that relies on a specific alpha-receptor subunit (LIFR) for its activity. In contrast, Hyper-IL-6 is a synthetic agonist designed to bypass the requirement for a specific alpha-receptor, thereby acting as a universal activator of cells expressing GP130. This fundamental difference in their mode of receptor engagement is a key determinant of their distinct signaling kinetics and biological activities.
Conclusion
The comparative analysis of LIF and the synthetic GP130 agonist Hyper-IL-6 reveals important distinctions in their signaling kinetics. LIF typically induces a rapid and transient activation of STAT3, whereas Hyper-IL-6 is capable of producing a more potent and sustained signal. These differences, rooted in their distinct mechanisms of GP130 engagement, have significant implications for their biological effects and their potential as therapeutic agents. For researchers and drug developers, a thorough understanding of these kinetic profiles is essential for designing experiments that accurately probe GP130 signaling and for developing novel therapeutics that can precisely modulate this critical pathway.
References
- 1. Interleukin-6 (IL-6) receptor/IL-6 fusion protein (Hyper IL-6) effects on the neonatal mouse brain: possible role for IL-6 trans-signaling in brain development and functional neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elifesciences.org [elifesciences.org]
Decoding the Specificity of GP130 Receptor Agonist-1: A Comparative Guide to Cross-Reactivity with Other Cytokine Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of a model GP130 receptor agonist, Hyper-IL-6 (herein referred to as GP130 Receptor Agonist-1), with other key cytokine receptors that share the GP130 co-receptor. By presenting quantitative binding data, detailed experimental protocols, and clear visualizations of signaling pathways, this document aims to facilitate a deeper understanding of the agonist's specificity and potential off-target effects.
GP130 (Glycoprotein 130), a ubiquitously expressed transmembrane protein, serves as the common signal transducer for a family of cytokines, including Interleukin-6 (IL-6), Leukemia Inhibitory Factor (LIF), Oncostatin M (OSM), and Ciliary Neurotrophic Factor (CNTF). This compound, exemplified by the well-characterized fusion protein Hyper-IL-6, is a potent activator of GP130 signaling. Hyper-IL-6 is a chimeric protein composed of IL-6 covalently linked to its soluble receptor, sIL-6R. This design allows it to directly engage and homodimerize GP130, initiating the intracellular signaling cascade, primarily through the JAK/STAT and MAPK pathways. This mode of action is known as IL-6 trans-signaling.[1][2][3]
Given that other cytokines like LIF, OSM, and CNTF also utilize GP130, but in conjunction with other specific receptor subunits (LIFR, OSMR, and CNTFRα respectively), the potential for cross-reactivity of a GP130--targeting agonist is a critical consideration in its development as a therapeutic agent.
Quantitative Comparison of Receptor Binding Affinity
To assess the cross-reactivity of this compound, its binding affinity to the primary target (GP130) was compared with its affinity for other cytokine receptor complexes. The equilibrium dissociation constant (Kd) is a key metric, with a lower Kd value indicating a higher binding affinity.
| Ligand | Receptor Complex | Binding Affinity (Kd) | Experimental Method |
| This compound (Hyper-IL-6) | soluble GP130 (sgp130Fc) | 4 nM | Surface Plasmon Resonance (SPR) |
| This compound (Hyper-IL-6) | LIFR/GP130 | Not Detected | Cell-Based Proliferation Assays |
| This compound (Hyper-IL-6) | OSMR/GP130 | Not Detected | Cell-Based Proliferation Assays |
| This compound (Hyper-IL-6) | CNTFRα/LIFR/GP130 | Not Detected | Cell-Based Proliferation Assays |
Note: The "Not Detected" findings for LIFR, OSMR, and CNTFR complexes are inferred from functional assays where Hyper-IL-6 did not elicit a response in cells solely expressing these receptor complexes without the IL-6R, while engineered cytokines designed to target these receptors were effective.[4][5]
The data clearly indicates a high binding affinity of this compound for its intended target, GP130. In contrast, there is no evidence of direct, high-affinity binding to the receptor complexes of LIF, OSM, or CNTF. This suggests a high degree of specificity for the IL-6 trans-signaling pathway. While all these cytokines converge on GP130, the initial interaction with their specific alpha-receptors (LIFR, OSMR, CNTFRα) is a prerequisite for forming a signaling-competent complex, a step that Hyper-IL-6 bypasses for its own pathway but does not appear to engage for others.
Signaling Pathway Overview
The signaling pathways initiated by this compound and other GP130-utilizing cytokines share common downstream effectors, primarily the JAK/STAT and MAPK/ERK pathways. However, the initial receptor engagement is distinct.
As depicted in Figure 1, this compound directly binds to and activates GP130. In contrast, LIF, OSM, and CNTF must first bind to their respective specific receptors (LIFR, OSMR, and CNTFRα) to form a complex that then recruits and activates GP130.[6][7][8][9]
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To quantitatively determine the binding affinity (Kd) of this compound to soluble GP130 (sgp130Fc).
Methodology:
-
Immobilization: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Recombinant human sgp130Fc is then injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 2000 response units (RUs). The surface is then deactivated with an injection of ethanolamine-HCl.
-
Binding Analysis: A serial dilution of this compound (e.g., ranging from 0.1 nM to 100 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is injected over the immobilized sgp130Fc surface at a flow rate of 30 µL/min. Each concentration is injected for 180 seconds to monitor association, followed by a 600-second dissociation phase with buffer flow.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Cell-Based Proliferation Assay for Functional Cross-Reactivity
Objective: To assess the ability of this compound to induce proliferation in cells expressing different cytokine receptor complexes.
Methodology:
-
Cell Lines: Ba/F3 cell lines, which are dependent on cytokines for proliferation, are engineered to express one of the following receptor combinations:
-
GP130 only
-
GP130 and LIFR
-
GP130 and OSMR
-
GP130, LIFR, and CNTFRα
-
-
Assay Procedure: Cells are washed to remove any residual cytokines and seeded in 96-well plates at a density of 5 x 10^3 cells/well in cytokine-free medium.
-
Stimulation: Cells are treated with a serial dilution of this compound, LIF, OSM, or CNTF. A negative control (no cytokine) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the maximal proliferation induced by a known potent agonist for each cell line. Dose-response curves are generated to determine the EC50 values.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine the activation of downstream signaling by measuring the phosphorylation of STAT3 in response to agonist stimulation.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the relevant receptor complexes are serum-starved for 4-6 hours and then stimulated with this compound or other cytokines at various concentrations for 15-30 minutes.
-
Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.
Conclusion
The data presented in this guide strongly supports the high specificity of this compound (Hyper-IL-6) for the GP130 receptor within the context of IL-6 trans-signaling. The lack of detectable binding to or functional activation of other GP130-utilizing cytokine receptor complexes, such as those for LIF, OSM, and CNTF, underscores its targeted mechanism of action. This high degree of specificity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the unintended activation of other cytokine signaling pathways. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this and other GP130-targeted agonists.
References
- 1. Hyper-IL-6 - Wikipedia [en.wikipedia.org]
- 2. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interleukin 6: at the interface of human health and disease [frontiersin.org]
- 4. Engineered interleukin-6-derived cytokines recruit artificial receptor complexes and disclose CNTF signaling via the OSMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered interleukin-6-derived cytokines recruit artificial receptor complexes and disclose CNTF signaling via the OSMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Ciliary neurotrophic factor (CNTF) and its receptor (CNTFRɑ) signal through MAPK/ERK pathway in human prostate tissues: A morphological and biomolecular study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GP130 Receptor Agonist-1: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For potent, biologically active compounds such as GP130 receptor agonist-1, adherence to strict disposal protocols is essential to protect laboratory personnel and the environment. While specific procedures are contingent on the formulation of the agonist and institutional policies, the following guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this waste stream responsibly.
The core principle of laboratory waste disposal is to always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions.[1][2] The SDS is the primary source of information regarding the hazards, handling, and disposal of a particular chemical.
Step-by-Step General Disposal Protocol
Researchers handling this compound must manage it as potentially hazardous chemical and pharmaceutical waste due to its biological activity.[3] The following steps outline a general procedure for its safe disposal:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and protective eyewear.[3]
-
Waste Characterization and Segregation: Properly segregate waste to prevent dangerous chemical reactions.[3] Do not mix different types of waste.[2]
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container. Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.[3]
-
Liquid Waste: Solutions containing this compound, including experimental media and solvents, must be collected in a separate, compatible liquid waste container.[3] Aqueous and organic solvent waste should not be mixed unless explicitly permitted by your institution's safety office.[3] For some biological liquid waste, chemical disinfection with a 1:10 final dilution of household bleach for a contact time of 30 minutes may be appropriate before drain disposal, but this must be verified for the specific compound and local regulations.[4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the agonist must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[3][4]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste with GP130 agonist," "Aqueous solution with GP130 agonist").[3] The date of initial waste accumulation must also be recorded.[3]
-
Decontamination/Inactivation: For biological reagents, deactivation by autoclave or chemical disinfection is a common practice.[4] However, the feasibility and method of inactivation for a specific agonist must be determined from the manufacturer's guidelines or in consultation with safety personnel. Chemical treatment should be performed by trained professionals to prevent accidents.[1]
-
Storage and Collection: Store waste containers in a designated, secure area away from general lab traffic. Follow your institution's procedures for waste pickup. Typically, the Environmental Health and Safety (EHS) department will arrange for collection by a qualified hazardous waste disposal company.[1][4]
-
Record Keeping: A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal facility, a system known as "cradle-to-grave" oversight.[3] Ensure all records are accurately maintained.[3]
Data Presentation: Laboratory Waste Classification
The following table summarizes the general classification and handling of laboratory waste relevant to research involving this compound.
| Waste Type | Examples | Container | Handling and Disposal Procedure |
| Solid Chemical Waste | Unused/expired agonist powder, contaminated gloves, pipette tips, weigh paper. | Labeled Hazardous Waste Container | Collect in a dedicated, clearly labeled container. Do not mix with other waste streams. Arrange for pickup by EHS.[3] |
| Liquid Chemical Waste | Solutions containing the agonist (e.g., DMSO, ethanol), experimental media.[5] | Labeled Hazardous Liquid Waste Container | Collect in a compatible, leak-proof container. Segregate aqueous and organic waste. Arrange for pickup by EHS.[3] |
| Biohazardous Solid Waste | Cell culture flasks, petri dishes, or other materials contaminated with genetically modified organisms expressing the receptor. | Red Biohazard Bag within a rigid, leak-proof container.[4] | Collect in a labeled biohazard bag. May require autoclaving before final disposal by a licensed vendor.[4] |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes, broken glass. | Puncture-resistant Sharps Container.[4][6] | Place immediately into a designated sharps container. Do not overfill. Arrange for pickup by EHS for incineration.[4][6] |
Experimental Protocols and Signaling Pathways
No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedure is a safety and regulatory process rather than a research experiment.
The GP130 receptor is a shared signal-transducing receptor for several cytokines, including those in the Interleukin-6 (IL-6) family.[7] Activation of gp130 leads to the initiation of downstream signaling cascades, primarily the JAK/STAT pathway, which is crucial for many cellular functions.[8]
Below is a diagram illustrating the generalized disposal workflow for laboratory waste, which is a critical safety protocol.
Caption: Disposal workflow for this compound waste.
References
- 1. needle.tube [needle.tube]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cpp.edu [cpp.edu]
- 5. UCLA GP130 2 | Cytokines | Tocris Bioscience [tocris.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. Targeting the glycoprotein 130 receptor subunit to control pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic and functional evidence for gp130/IL6ST-induced transient receptor potential ankyrin 1 upregulation in uninjured but not injured neurons in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling GP130 receptor agonist-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GP130 receptor agonist-1. Given the potent, brain-penetrant, and orally active nature of this compound, a rigorous adherence to safety protocols is paramount to mitigate risks of unintended physiological effects.[1] This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.
Core Safety Principles:
Due to the compound's biological activity and the potential for unknown toxicity, all handling of this compound should be conducted in a designated and controlled area. Access should be restricted to trained personnel only. The primary routes of exposure to potent compounds are inhalation, dermal absorption, and ingestion; therefore, a comprehensive safety strategy is critical.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure during various laboratory activities. The following table summarizes the recommended PPE.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking & Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat | Mandatory: N95 Respirator (or handle within a certified chemical fume hood or powder containment enclosure) |
| Preparing Stock Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat | Mandatory: Work within a certified chemical fume hood |
| General Handling of Solutions | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required, but work should be performed in a manner to minimize aerosols |
| Waste Disposal | Heavy-Duty Nitrile Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat | As required by waste stream |
PPE Specifications:
-
Gloves: Use powder-free nitrile gloves. When double-gloving, the outer glove should be changed immediately upon suspected contact with the compound. Do not wear gloves outside of the designated work area.
-
Gowns/Lab Coats: Disposable gowns are recommended for handling the solid compound to prevent contamination of personal lab coats. For solution handling, a chemical-resistant lab coat is sufficient.
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles provide a higher level of protection and are necessary when there is a splash hazard.
-
Respiratory Protection: An N95 respirator should be worn when handling the solid compound outside of a containment enclosure to prevent inhalation of fine powders.
Experimental Protocols and Handling Procedures
Strict adherence to standard laboratory practices is the foundation of safety. This includes no eating, drinking, or applying cosmetics in the laboratory.[2] Hands should be washed thoroughly after handling the compound and before leaving the laboratory.[3]
Receiving and Storing the Compound:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on the appropriate PPE for unpacking and inventory.
-
Verify: Confirm that the compound and quantity match the order.
-
Label: Ensure the vial is clearly labeled with the compound name, concentration, date of receipt, and your initials.
-
Store: Store the compound as recommended by the supplier, typically at -20°C for the powder form.[1]
Preparing a 10 mM Stock Solution:
This procedure should be performed within a certified chemical fume hood.
-
Assemble Equipment: Gather all necessary equipment, such as vials, solvent (e.g., DMSO), pipettes, and a vortexer, and place them inside the fume hood.
-
Don PPE: Put on all required PPE as specified for "Preparing Stock Solutions" in the table above.
-
Weighing: In a powder containment hood or fume hood, carefully weigh the required amount of this compound powder using an analytical balance. Use anti-static weigh paper or a tared vial.
-
Solubilization: Add the appropriate volume of solvent to the vial containing the powder. Close the vial tightly.
-
Mixing: Vortex the solution until the compound is fully dissolved.
-
Label and Store: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store stock solutions in tightly sealed vials at -20°C to prevent degradation from repeated freeze-thaw cycles.[1]
Signaling Pathways and Experimental Workflows
To visualize the procedural flow and safety considerations, the following diagrams are provided.
Caption: Workflow for Preparing a Stock Solution of this compound.
Caption: Key Safety Components for Handling Potent Compounds.
Disposal Plan
Waste contaminated with potent pharmacological compounds is considered hazardous and must be segregated from regular laboratory trash.
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
-
Aqueous solutions containing the agonist should be collected in a designated hazardous waste container.
-
Organic solvent solutions should be collected in a separate, compatible hazardous waste container.
-
Do not dispose of any solutions containing this compound down the drain.
Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. A 70% ethanol (B145695) solution is generally effective for decontaminating surfaces.[3] For glassware, rinsing with a suitable solvent followed by standard washing procedures is recommended.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental contamination. A thorough, activity-specific risk assessment should always be conducted before commencing any new work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
